molecular formula C9H13ClN2O2 B613030 H-Tyr-NH2 hcl CAS No. 53559-18-5

H-Tyr-NH2 hcl

货号: B613030
CAS 编号: 53559-18-5
分子量: 180,21*36,45 g/mole
InChI 键: YDIMJFKFXYQUBZ-QRPNPIFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Tyr-NH2 hcl, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 180,21*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMJFKFXYQUBZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669542
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53559-18-5
Record name L-Tyrosinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-NH2 HCl: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties and characteristics of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl). This document consolidates critical information on its chemical and physical properties, synthesis, purification, characterization, and its potential biological activities, particularly in relation to dopamine and melanin synthesis pathways.

Core Properties

This compound is the hydrochloride salt of L-Tyrosinamide, an amide derivative of the amino acid L-tyrosine. It serves as a valuable building block in peptide synthesis and as a research chemical in various biochemical and pharmacological studies.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₉H₁₃ClN₂O₂[1][2]
Molecular Weight 216.67 g/mol [1]
CAS Number 53559-18-5[1]
Appearance White to off-white powder/crystalline solid[1]
Purity ≥98% (TLC)[1]
Optical Rotation [α]²⁴_D +28 ± 2° (c= concentration not specified)[1]
Solubility Soluble in water.Inferred from structure
Storage Conditions 0-8°C[1]

Synthesis and Purification

Proposed Synthesis Workflow

A potential pathway for the synthesis of L-Tyrosinamide hydrochloride is outlined below. This process typically involves two main stages: the formation of an activated ester of L-tyrosine and its subsequent amidation.

SynthesisWorkflow cluster_protection Step 1: Protection & Esterification cluster_amidation Step 2: Amidation & Deprotection L-Tyrosine L-Tyrosine Protected L-Tyrosine Protected L-Tyrosine L-Tyrosine->Protected L-Tyrosine Protection (e.g., Boc, Z) L-Tyrosine_Methyl_Ester_HCl L-Tyrosine Methyl Ester HCl Protected L-Tyrosine->L-Tyrosine_Methyl_Ester_HCl Esterification (MeOH, SOCl₂) Protected_Tyrosinamide Protected L-Tyrosinamide L-Tyrosine_Methyl_Ester_HCl->Protected_Tyrosinamide Amidation (NH₃ or NH₄OH) H-Tyr-NH2_HCl This compound Protected_Tyrosinamide->H-Tyr-NH2_HCl Deprotection & HCl salt formation

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of L-Tyrosinamide Hydrochloride (Inferred)

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ammonia (gas or saturated solution in an organic solvent) or Ammonium Hydroxide

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)

  • Protecting group reagents (e.g., Boc-anhydride or Z-Cl)

  • Deprotection reagents (e.g., Trifluoroacetic acid for Boc, H₂/Pd for Z)

Procedure:

  • Protection of the Amino Group (Optional but recommended for cleaner reaction): L-Tyrosine is first protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl) to prevent side reactions at the amino group.

  • Esterification to form L-Tyrosine Methyl Ester Hydrochloride:

    • Suspend L-Tyrosine (or its protected form) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension with stirring. An exothermic reaction will occur.

    • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Remove the solvent under reduced pressure to obtain the crude L-Tyrosine methyl ester hydrochloride as a solid.

  • Amidation to form L-Tyrosinamide:

    • Dissolve the crude L-Tyrosine methyl ester hydrochloride in a suitable solvent like methanol or dichloromethane.

    • Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in an organic solvent at a controlled temperature (e.g., 0°C to room temperature). Alternatively, a sealed vessel with methanolic ammonia can be used.

    • Stir the reaction mixture for several hours to overnight until the ester is fully converted to the amide (monitored by TLC).

    • Remove the solvent and excess ammonia under reduced pressure.

  • Deprotection and Hydrochloride Salt Formation:

    • If a protecting group was used, it must be removed. For a Boc group, this is typically done using a strong acid like trifluoroacetic acid (TFA) in DCM. For a Z group, catalytic hydrogenation (H₂/Pd-C) is common.

    • After deprotection, dissolve the crude L-Tyrosinamide in a suitable solvent (e.g., methanol, ethyl acetate).

    • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/ether) to obtain pure this compound crystals.[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

    • Broad O-H and N-H stretching vibrations in the range of 3400-2800 cm⁻¹.

    • C=O stretching of the primary amide (Amide I band) around 1650-1680 cm⁻¹.

    • N-H bending of the primary amide (Amide II band) around 1600-1640 cm⁻¹.

    • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

    • Phenolic C-O stretching around 1230 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include aromatic protons (doublets in the range of δ 6.5-7.5 ppm), the α-proton (a multiplet around δ 4.0-4.5 ppm), the β-protons (a multiplet around δ 2.8-3.2 ppm), and broad signals for the amide and ammonium protons.[4]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic α and β carbons.[2][5]

Biological Properties and Characteristics

H-Tyr-NH2, being a derivative of L-tyrosine, is of significant interest in biological research, particularly in studies related to neurotransmitter and melanin synthesis.

Role in Dopamine Synthesis Pathway

L-Tyrosine is the precursor for the synthesis of catecholamines, including dopamine.[6] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). While direct studies on the effect of this compound on this pathway are limited, it is plausible that it could influence dopamine synthesis by acting as a substrate or modulator of TH.

DopamineSynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase

Caption: Simplified dopamine synthesis pathway from L-Tyrosine.[7]

Role in Melanin Synthesis Pathway

L-Tyrosine is also the initial substrate for melanogenesis, the process of melanin pigment production.[8] The key enzyme in this pathway is tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

MelaninSynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow) Dopaquinone->Pheomelanin + Cysteine

Caption: Simplified melanin synthesis pathway from L-Tyrosine.[8][9][10]

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is commonly used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[11][12]

Materials:

  • Mushroom tyrosinase

  • L-Tyrosine or L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of this compound and kojic acid in the buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound solution (or control), and the substrate solution (L-Tyrosine or L-DOPA).

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set period.

  • Calculate the rate of reaction and determine the percentage of tyrosinase inhibition for each concentration of the test compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound on cell lines used in biological studies (e.g., B16 melanoma cells for melanin studies, PC12 cells for dopamine studies).[13][14][15]

Materials:

  • Cell line of interest (e.g., B16-F10 melanoma cells, PC12 cells)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Dopamine Production Assay in PC12 Cells

PC12 cells are a common model for studying dopamine synthesis and release. This protocol outlines a general method to assess the effect of this compound on dopamine production.

Materials:

  • PC12 cells

  • Cell culture medium

  • This compound (test compound)

  • Lysis buffer

  • Reagents for dopamine quantification (e.g., HPLC with electrochemical detection or ELISA kit)

Procedure:

  • Culture PC12 cells to the desired confluency.

  • Treat the cells with different concentrations of this compound for a specific time period.

  • After treatment, collect both the cell culture medium (for extracellular dopamine) and the cell lysate (for intracellular dopamine).

  • Quantify the dopamine levels in the collected samples using a sensitive method like HPLC-ECD or a commercially available dopamine ELISA kit.

  • Normalize the dopamine levels to the total protein concentration in the cell lysates.

Conclusion

This compound is a versatile derivative of L-tyrosine with significant potential in biochemical and pharmaceutical research. This guide has provided a detailed overview of its fundamental properties, including a proposed synthetic route and methods for its characterization. Furthermore, its potential roles in the crucial biological pathways of dopamine and melanin synthesis have been highlighted, along with relevant experimental protocols to investigate these effects. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and related scientific disciplines. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of L-Tyrosinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosinamide hydrochloride, the hydrochloride salt of the amide derivative of the amino acid L-tyrosine, is a compound of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-tyrosine allows it to interact with biological systems, including enzymes involved in neurotransmitter synthesis. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of L-Tyrosinamide hydrochloride, tailored for professionals in the fields of life sciences and drug development.

Chemical Structure and Properties

L-Tyrosinamide hydrochloride is the result of the amidation of the carboxyl group of L-tyrosine. The presence of the amide group and the hydrochloride salt form significantly influences its chemical and physical properties, including its solubility and stability.

The chemical structure of L-Tyrosinamide hydrochloride is characterized by a 4-hydroxyphenylmethyl group attached to the α-carbon of an amino acid amide. The stereochemistry at the α-carbon is (S), consistent with the L-configuration of the parent amino acid.

Table 1: Physicochemical Properties of L-Tyrosinamide Hydrochloride

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride--INVALID-LINK--
Molecular Formula C₉H₁₃ClN₂O₂--INVALID-LINK--
Molecular Weight 216.66 g/mol --INVALID-LINK--
CAS Number 4985-46-0 (for L-Tyrosinamide)--INVALID-LINK--
Appearance White to off-white crystalline powder
Solubility Soluble in water

Table 2: Spectroscopic Data for L-Tyrosinamide

Spectroscopic Technique Data Reference
¹³C NMR Spectra available--INVALID-LINK--
Mass Spectrometry MS-MS data available--INVALID-LINK--
Infrared (IR) Spectroscopy Spectroscopic and structural elucidation reported--INVALID-LINK--

Synthesis of L-Tyrosinamide Hydrochloride

The synthesis of L-Tyrosinamide hydrochloride is typically achieved through a two-step process starting from the readily available amino acid, L-tyrosine. The overall synthetic pathway involves the protection of the carboxylic acid group via esterification, followed by amidation of the resulting ester.

Synthesis_Workflow L_Tyrosine L-Tyrosine Esterification Esterification L_Tyrosine->Esterification L_Tyrosine_Methyl_Ester_HCl L-Tyrosine Methyl Ester Hydrochloride Esterification->L_Tyrosine_Methyl_Ester_HCl Amidation Amidation L_Tyrosine_Methyl_Ester_HCl->Amidation L_Tyrosinamide_HCl L-Tyrosinamide Hydrochloride Amidation->L_Tyrosinamide_HCl

A high-level overview of the synthetic workflow for L-Tyrosinamide hydrochloride.
Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride

The first step involves the conversion of L-tyrosine to its methyl ester hydrochloride. This is a standard esterification reaction, often carried out using thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and more importantly, it generates hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride [1]

  • Materials and Equipment:

    • L-Tyrosine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a 50 mL three-neck flask, suspend L-tyrosine (1.81 g, 10 mmol) in 20 mL of anhydrous methanol.

    • Cool the suspension to -10 °C in an ice-salt bath with magnetic stirring.

    • Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise to the suspension via the dropping funnel, ensuring the temperature of the reaction mixture remains below room temperature.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.

  • Expected Yield and Purity:

    • Yield: Approximately 95.5% (2.21 g)[1]

    • Purity (HPLC): Approximately 98.6%[1]

Step 2: Amidation of L-Tyrosine Methyl Ester Hydrochloride to L-Tyrosinamide Hydrochloride

The second step is the conversion of the methyl ester to the corresponding amide. This is typically achieved by treating the ester with a source of ammonia. Anhydrous ammonia in an organic solvent or aqueous ammonium hydroxide can be used. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy group.

Experimental Protocol: Synthesis of L-Tyrosinamide Hydrochloride

  • Materials and Equipment:

    • L-Tyrosine methyl ester hydrochloride

    • Ammonium hydroxide solution (e.g., 28-30% in water) or a solution of ammonia in an alcohol (e.g., methanol)

    • Round-bottom flask with a magnetic stirrer

    • Apparatus for filtration

  • Procedure:

    • Dissolve L-tyrosine methyl ester hydrochloride (e.g., 10 mmol) in a suitable solvent. A concentrated solution of ammonia in methanol is a common choice to facilitate the reaction and subsequent work-up. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.

    • Stir the solution at room temperature. The reaction progress can be monitored by TLC.

    • The reaction is typically allowed to proceed for several hours to ensure complete conversion.

    • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure L-Tyrosinamide hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Determination of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide, hydroxyl, amine hydrochloride).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.

Logical Relationships in Synthesis

The synthesis of L-Tyrosinamide hydrochloride follows a logical progression of functional group transformations. The initial protection of the carboxylic acid as an ester is a crucial step to prevent its interference in subsequent reactions and to activate it for the amidation step. The final deprotection and salt formation occur concurrently during the work-up of the amidation reaction when conducted under appropriate conditions.

Logical_Relationships L_Tyrosine L-Tyrosine (Amino Acid) Carboxyl_Protection Carboxyl_Protection L_Tyrosine->Carboxyl_Protection L_Tyrosine_Ester L-Tyrosine Methyl Ester HCl (Protected Carboxyl Group) Amide_Formation Amide_Formation L_Tyrosine_Ester->Amide_Formation L_Tyrosinamide L-Tyrosinamide HCl (Amide Formation)

A diagram illustrating the logical progression of the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and understanding of L-Tyrosinamide hydrochloride. The presented protocols, based on established chemical principles, offer a reliable method for obtaining this valuable compound for research and development purposes. Adherence to standard laboratory safety practices is paramount during the execution of these procedures. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized product.

References

H-Tyr-NH2.HCl as a Precursor for Dopamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological functions within the central nervous system. Its synthesis is a well-elucidated enzymatic pathway primarily originating from the amino acid L-tyrosine. This technical guide provides an in-depth exploration of this canonical pathway and investigates the potential of L-Tyrosinamide hydrochloride (H-Tyr-NH2.HCl) as an alternative precursor. While L-tyrosine is the established natural substrate, the role of H-Tyr-NH2.HCl is less direct. Current evidence suggests that H-Tyr-NH2.HCl is unlikely to be a direct substrate for the primary enzyme in the dopamine synthesis pathway, tyrosine hydroxylase, due to the modification of the carboxyl group. However, it may serve as an indirect precursor through in-vivo hydrolysis to L-tyrosine by aminopeptidases. This guide presents a comprehensive overview of the enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.

The Canonical Dopamine Synthesis Pathway

The biosynthesis of dopamine from L-tyrosine is a two-step enzymatic process that occurs predominantly in dopaminergic neurons.[1]

  • Hydroxylation of L-tyrosine: The initial and rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , which requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[2] The activity of TH is tightly regulated through various mechanisms, including feedback inhibition by catecholamines and phosphorylation by several protein kinases.[3][4]

  • Decarboxylation of L-DOPA: Subsequently, L-DOPA is converted to dopamine through decarboxylation, a reaction catalyzed by the enzyme DOPA decarboxylase (DDC) , also known as aromatic L-amino acid decarboxylase (AADC).[5] DDC utilizes pyridoxal phosphate (vitamin B6) as a cofactor.[5]

Signaling Pathway Diagram

Dopamine_Synthesis_Pathway cluster_neuron Dopaminergic Neuron cluster_synthesis Synthesis L-Tyrosine_ext L-Tyrosine (extracellular) L-Tyrosine_int L-Tyrosine (intracellular) L-Tyrosine_ext->L-Tyrosine_int Amino Acid Transporter L-DOPA L-DOPA L-Tyrosine_int->L-DOPA O2, Fe2+, BH4 TH Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DDC DOPA Decarboxylase (DDC)

Canonical Dopamine Synthesis Pathway

H-Tyr-NH2.HCl as a Potential Precursor

H-Tyr-NH2.HCl, or L-Tyrosinamide hydrochloride, is a derivative of L-tyrosine where the carboxylic acid group is replaced by an amide group. The central question for its role as a dopamine precursor is whether it can be efficiently utilized by the enzymes of the dopamine synthesis pathway.

Interaction with Tyrosine Hydroxylase (TH)

The substrate specificity of tyrosine hydroxylase is crucial. Studies on the binding of substrates and inhibitors to TH have indicated that the carboxyl group of L-tyrosine is important for proper binding to the active site.[6] While the amino group is essential for tight binding, modifications to the carboxyl group can significantly reduce affinity.[6] There is a lack of direct experimental data confirming that L-Tyrosinamide can act as a substrate for TH. It is plausible that the substitution of the negatively charged carboxyl group with a neutral amide group would hinder the electrostatic interactions necessary for efficient binding and catalysis.

In-Vivo Hydrolysis: An Indirect Pathway

Although direct conversion is unlikely, H-Tyr-NH2.HCl could potentially serve as an indirect precursor. In biological systems, amino acid amides can be hydrolyzed back to their corresponding amino acids by enzymes called aminopeptidases .[7][8] If H-Tyr-NH2.HCl is administered, it could be converted to L-tyrosine in the body, which would then be available to enter the canonical dopamine synthesis pathway. However, the efficiency and rate of this hydrolysis in relevant tissues are currently not well-documented.

Logical Relationship Diagram

HTyrNH2_Potential_Pathway H-Tyr-NH2 H-Tyr-NH2.HCl L-Tyrosine L-Tyrosine H-Tyr-NH2->L-Tyrosine Aminopeptidase (Hydrolysis) L-DOPA L-DOPA H-Tyr-NH2->L-DOPA Direct Conversion (Unlikely) L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (DDC)

Potential Metabolic Fate of H-Tyr-NH2.HCl

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in dopamine synthesis, primarily focusing on the natural substrate, L-tyrosine. Data for H-Tyr-NH2.HCl as a direct substrate is not available in the current literature.

Table 1: Kinetic Parameters of Tyrosine Hydroxylase (TH)
SubstrateKm (µM)kcat (s-1)Vmax (nmol/min/mg)Organism/Source
L-Tyrosine3 - 3000.65 - 3.5-Bovine Striatum
6-MPH4 (cofactor)5 - 1000--Bovine Striatum

Note: Kinetic parameters for TH can vary significantly depending on the isoform, phosphorylation state, and assay conditions.[9][10]

Table 2: Regulation of Tyrosine Hydroxylase Activity
Regulatory MechanismEffector MoleculeEffect on TH Activity
Feedback InhibitionDopamine, Norepinephrine, EpinephrineInhibition
PhosphorylationPKA, CaMKII, MAPKAPK2Activation

Phosphorylation at different serine residues (e.g., Ser40) relieves feedback inhibition by catecholamines.[2]

Experimental Protocols

In Vitro Assay for Tyrosine Hydroxylase Activity

This protocol describes a common method for measuring TH activity by quantifying the production of L-DOPA.[11]

Materials:

  • Purified Tyrosine Hydroxylase (TH) enzyme

  • L-Tyrosine solution

  • Tetrahydrobiopterin (BH4) or a stable analog like 6-methyltetrahydropterin (6MPH4)

  • Ferrous ammonium sulfate

  • Catalase

  • Reaction buffer (e.g., HEPES or MOPS)

  • Sodium periodate (NaIO4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, catalase, ferrous ammonium sulfate, and BH4/6MPH4.

  • Initiate the reaction by adding the TH enzyme and L-tyrosine.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding acid).

  • To quantify L-DOPA, add sodium periodate to oxidize L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.[11]

  • Measure the absorbance at 475 nm and calculate the concentration of L-DOPA produced using a standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Reaction Buffer, Substrates (L-Tyrosine), Cofactors (BH4), and Enzyme (TH) Mix_Components Combine Reagents in Reaction Vessel Prepare_Reagents->Mix_Components Incubate Incubate at Controlled Temperature (e.g., 37°C) Mix_Components->Incubate Stop_Reaction Stop Reaction (e.g., Acid Quench) Incubate->Stop_Reaction Derivatize Add Sodium Periodate to form Dopachrome Stop_Reaction->Derivatize Measure_Absorbance Measure Absorbance at 475 nm Derivatize->Measure_Absorbance Calculate_Concentration Calculate L-DOPA Concentration Measure_Absorbance->Calculate_Concentration

Workflow for In Vitro TH Activity Assay

Conclusion and Future Directions

The synthesis of dopamine from L-tyrosine is a well-characterized and fundamental process in neurobiology. The potential of H-Tyr-NH2.HCl as a direct precursor for this pathway is not supported by the current understanding of the substrate specificity of tyrosine hydroxylase. The modification of the carboxyl group to an amide likely impedes its ability to be efficiently hydroxylated.

The most probable route for H-Tyr-NH2.HCl to contribute to dopamine synthesis is through in-vivo hydrolysis to L-tyrosine by aminopeptidases, thereby acting as a pro-drug. To fully elucidate the potential of H-Tyr-NH2.HCl in modulating dopamine levels, future research should focus on:

  • Direct enzymatic assays: Conducting in-vitro experiments to definitively assess the ability of tyrosine hydroxylase to utilize L-Tyrosinamide as a substrate.

  • In-vivo hydrolysis studies: Quantifying the rate and extent of H-Tyr-NH2.HCl hydrolysis to L-tyrosine in relevant tissues and biological fluids.

  • Pharmacokinetic and pharmacodynamic studies: Comparing the effects of H-Tyr-NH2.HCl and L-tyrosine administration on brain tyrosine and dopamine levels, as well as on physiological and behavioral outcomes.

A thorough investigation into these areas will provide a clearer picture of the therapeutic and research potential of H-Tyr-NH2.HCl in the context of dopamine synthesis and its related neurological functions.

References

An In-depth Technical Guide to Tyrosinamide Hydrochloride (CAS Number: 53559-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinamide hydrochloride, with the CAS number 53559-18-5, is the hydrochloride salt of L-tyrosinamide. L-tyrosinamide is an amino acid amide derived from L-tyrosine. This compound serves as a valuable precursor and research tool in various scientific disciplines, particularly in neuroscience and pharmacology. Its structural similarity to the amino acid L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, makes it a compound of significant interest for studies related to cognitive function, mood regulation, and neurological disorders. This technical guide provides a comprehensive overview of the available technical data on Tyrosinamide hydrochloride, including its chemical and physical properties, synthesis and purification, analytical characterization, and its known and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tyrosinamide and its hydrochloride salt is presented below. It is important to note that while some data is available for the hydrochloride salt, other specifications are reported for the free base, L-Tyrosinamide.

PropertyValueReference
Chemical Name (2S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochlorideIUPAC
Synonyms L-Tyrosinamide HCl, L-Tyr-NH2·HCl, H-Tyr-NH2·HCl---
CAS Number 53559-18-5---
Molecular Formula C₉H₁₃ClN₂O₂---
Molecular Weight 216.67 g/mol ---
Appearance White to off-white or light yellow powder/crystal[1]
Melting Point 153.0 to 157.0 °C (for L-Tyrosinamide)[1]
Purity ≥97.0% (HPLC)[1]
Optical Rotation +14.0° to +18.0° (c=1, water) (for L-Tyrosinamide)[1]
Solubility Soluble in water. Solubility of L-Tyrosine in water is 0.453 g/L at 25 °C. The hydrochloride salt is expected to have higher aqueous solubility. L-Tyrosine is insoluble in absolute alcohol, ether, and acetone, but soluble in alkaline solutions.[2][3]
Storage Conditions Room temperature, recommended in a cool and dark place (<15°C). Store under inert gas as it is air sensitive.[1]

Synthesis and Purification

Synthesis

A general procedure for the synthesis of N-Boc-L-tyrosine derivatives, which can be precursors, is described. For instance, L-tyrosine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like potassium carbonate in a water/dioxane mixture to yield N-Boc-L-tyrosine[4].

A potential synthetic workflow is outlined below:

SynthesisWorkflow cluster_protection Step 1: Protection cluster_amidation Step 2: Amidation cluster_deprotection Step 3: Deprotection & Salt Formation Tyrosine L-Tyrosine Boc_Tyrosine N-Boc-L-Tyrosine Tyrosine->Boc_Tyrosine (Boc)2O, Base Boc_Tyrosine_Amide N-Boc-L-Tyrosinamide Boc_Tyrosine->Boc_Tyrosine_Amide 1. Activation (e.g., DCC, HOBt) 2. NH3 Tyrosinamide_HCl Tyrosinamide Hydrochloride Boc_Tyrosine_Amide->Tyrosinamide_HCl HCl in Dioxane or Ether

Caption: Plausible synthetic workflow for Tyrosinamide hydrochloride.

Purification

Purification of Tyrosinamide hydrochloride can be achieved by recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of amino acid derivatives and their salts include mixtures of alcohols (methanol, ethanol) and water, or combinations of a polar solvent with a less polar anti-solvent[5][6][7].

General Recrystallization Protocol:

  • Dissolve the crude Tyrosinamide hydrochloride in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum[8][9].

Analytical Characterization

While specific experimental spectra for Tyrosinamide hydrochloride are not widely published, data for the closely related L-tyrosine hydrochloride and the free base L-Tyrosinamide can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of L-tyrosine hydrochloride in D₂O shows characteristic signals for the aromatic protons of the phenyl ring, the α-proton, and the β-protons of the side chain[5][10]. For Tyrosinamide hydrochloride, one would expect similar aromatic signals, along with signals for the α- and β-protons, and the amide protons.

  • ¹³C NMR: The carbon NMR spectrum of L-tyrosine hydrochloride reveals signals for the carboxyl carbon, the aromatic carbons, and the α- and β-carbons[10][11]. In Tyrosinamide hydrochloride, the carbonyl carbon of the amide would appear at a slightly different chemical shift compared to the carboxylic acid carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of L-tyrosine hydrochloride shows characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretching of the ammonium group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C vibrations[10]. For Tyrosinamide hydrochloride, one would expect to see characteristic bands for the primary amide group (N-H stretches and C=O stretch) in addition to the other functional groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of Tyrosinamide hydrochloride. The mass spectrum of the free base, L-Tyrosinamide, would show a molecular ion peak corresponding to its molecular weight of 180.21 g/mol .

Biological Activity and Experimental Protocols

The primary biological interest in Tyrosinamide hydrochloride stems from its role as a potential precursor to dopamine and its interactions with enzymes involved in melanin synthesis.

Dopamine Synthesis Pathway

L-tyrosine is the natural precursor for dopamine synthesis in the brain. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, and then L-DOPA is decarboxylated to dopamine. As a derivative of L-tyrosine, Tyrosinamide hydrochloride is investigated for its potential to cross the blood-brain barrier and be converted to dopamine, thereby influencing dopamine-dependent neurological functions.

DopamineSynthesis Tyrosine L-Tyrosine / Tyrosinamide HCl LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC)

Caption: The catecholamine biosynthesis pathway from L-Tyrosine.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol is a general method to measure extracellular dopamine levels in the brain of a rodent model following the administration of a test compound.

  • Animal Model: Adult male Wistar rats or C57BL/6 mice.

  • Surgical Procedure: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

  • Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer Tyrosinamide hydrochloride (intraperitoneally, subcutaneously, or via reverse dialysis through the probe).

  • Post-Administration Sampling: Continue collecting dialysate samples to monitor changes in dopamine concentration over time.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[3][12][13].

  • Histology: At the end of the experiment, verify the placement of the microdialysis probe.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin. Inhibition of this enzyme is a target for developing agents for treating hyperpigmentation and for use in cosmetics. Tyrosine derivatives are often studied for their potential to inhibit tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine to dopachrome.

  • Reagents: Mushroom tyrosinase solution, L-tyrosine solution (substrate), phosphate buffer (pH 6.8), and the test compound (Tyrosinamide hydrochloride) dissolved in an appropriate solvent. A known tyrosinase inhibitor like kojic acid is used as a positive control.

  • Assay Procedure (96-well plate):

    • Add the test compound at various concentrations to the wells.

    • Add the tyrosinase enzyme solution to the wells and incubate for a short period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-tyrosine substrate solution.

  • Measurement: Measure the absorbance of the formed dopachrome at a specific wavelength (typically around 475-510 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) using a microplate reader[11][14][15][16][17][18][19].

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.

TyrosinaseInhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Tyrosine L-Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin -> Further reactions -> Melanin Tyrosinase Tyrosinase Inhibitor Tyrosinamide HCl Inhibitor->Tyrosinase Binds to enzyme

Caption: Mechanism of tyrosinase inhibition.

Cognitive and Mood-Related Studies (Potential Applications)

Given its relationship to dopamine, Tyrosinamide hydrochloride could be investigated for its effects on cognition and mood. While specific studies on the hydrochloride amide are lacking, protocols for studying the effects of L-tyrosine can be adapted.

  • Cognitive Enhancement: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents[20][21][22][23].

  • Antidepressant-like Effects: The forced swim test and tail suspension test are common screening tools for potential antidepressant activity in animal models[4][18][19][21][24][25][26][27].

Conclusion

Tyrosinamide hydrochloride is a compound with significant potential for research in neuroscience and pharmacology. While detailed experimental data specifically for the hydrochloride salt are not extensively available in the public domain, information on the free base and related tyrosine derivatives provides a strong foundation for its synthesis, characterization, and investigation. Its role as a potential dopamine precursor and tyrosinase inhibitor warrants further exploration through dedicated in vitro and in vivo studies. The experimental protocols outlined in this guide offer a starting point for researchers interested in elucidating the full pharmacological profile of this intriguing molecule. Further research is needed to establish its specific pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various models.

References

An In-depth Technical Guide to the Solubility of L-Tyrosinamide Hydrochloride (H-Tyr-NH2 HCl) in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl). Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document synthesizes information on closely related compounds, general principles of peptide solubility, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory professionals working with this and similar compounds.

Introduction to L-Tyrosinamide Hydrochloride

L-Tyrosinamide hydrochloride is the hydrochloride salt of L-Tyrosinamide, an amino acid amide derived from L-tyrosine. The presence of the hydrochloride salt generally enhances the aqueous solubility of the parent compound. Understanding its solubility in various laboratory solvents is crucial for a wide range of applications, including in vitro assays, formulation development, and drug delivery studies.

Physicochemical Properties

  • Chemical Name: (2S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride

  • Molecular Formula: C₉H₁₂N₂O₂·HCl

  • Molecular Weight: 216.66 g/mol (for the HCl salt)

Quantitative Solubility Data

Table 1: Quantitative Solubility of Related Compounds

CompoundSolventSolubilityTemperature (°C)Citation
L-Tyrosinamide (free base)DMSO100 mg/mLNot Specified[1][2]
H-Tyr(3-NH2)-OH dihydrochloride hydrateWater175 mg/mLNot Specified[3][4]

Note: The solubility of the hydrochloride salt may differ significantly from the free base.

Qualitative Solubility Profile of this compound

Based on the general principles of peptide and amino acid derivative solubility, a qualitative solubility profile for this compound can be predicted. As a hydrochloride salt of a compound with a primary amine, this compound is expected to be a basic peptide derivative.

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water SolubleThe hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water molecules.
Methanol SolubleAs a polar protic solvent, methanol is likely to be a good solvent for a polar compound like this compound.
Ethanol Moderately SolubleEthanol is less polar than methanol and water, which may result in slightly lower solubility.
DMSO SolubleDimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. The free base shows high solubility in DMSO.
DMF SolubleN,N-Dimethylformamide is another polar aprotic solvent that is generally effective at dissolving peptides and their derivatives.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is necessary. The two main types of solubility assays are kinetic and thermodynamic.[5]

5.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of many compounds.[6][7] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to observe precipitation.[8][9]

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with shaking.[6]

  • Detection of Precipitation: Determine the point of precipitation using methods such as:

    • Nephelometry: Measures the scattering of light by undissolved particles.[10]

    • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[11]

    • LC-MS/MS: Provides a highly sensitive and specific quantification of the compound in the supernatant after separation of undissolved material.[7]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

5.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[12][13] It involves equilibrating an excess of the solid compound in the solvent over a longer period.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G General Workflow for Solubility Determination cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_results Results start Start with solid this compound prep_stock Prepare high concentration stock solution (e.g., in DMSO) for Kinetic Assay start->prep_stock weigh_solid Weigh excess solid for Thermodynamic Assay start->weigh_solid serial_dilution Perform serial dilution in aqueous buffer prep_stock->serial_dilution add_solvent Add solvent to excess solid weigh_solid->add_solvent kinetic_incubation Incubate for a short period (e.g., 1-2 hours) with shaking serial_dilution->kinetic_incubation detect_precipitate Detect precipitation (Nephelometry, UV-Vis, LC-MS) kinetic_incubation->detect_precipitate kinetic_result Kinetic Solubility Value detect_precipitate->kinetic_result thermo_incubation Equilibrate for extended period (e.g., 24-48 hours) with agitation add_solvent->thermo_incubation phase_separation Separate solid and liquid phases (Filtration or Centrifugation) thermo_incubation->phase_separation quantify_supernatant Quantify concentration in supernatant (HPLC-UV, LC-MS) phase_separation->quantify_supernatant thermo_result Thermodynamic Solubility Value quantify_supernatant->thermo_result

Caption: A flowchart illustrating the key steps in determining the kinetic and thermodynamic solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible sources, a strong qualitative understanding can be inferred from its chemical structure and the properties of related molecules. It is predicted to be soluble in water and other polar solvents, a characteristic that should be confirmed experimentally for specific applications. The detailed protocols provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in their laboratory settings, ensuring accurate and reproducible results in their scientific endeavors.

References

H-Tyr-NH2 HCl vs. L-Tyrosine: A Fundamental Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental differences between L-Tyrosine, a naturally occurring amino acid, and its derivative, H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced distinctions in their chemical properties, biological activities, and potential applications.

Core Structural and Physicochemical Differences

The primary distinction between L-Tyrosine and this compound lies in the modification of the carboxyl group. In this compound, the carboxylic acid is replaced by a carboxamide, and the molecule is supplied as a hydrochloride salt. This seemingly subtle alteration has significant implications for the compound's physicochemical properties, which are summarized in the table below.

Data Presentation: Comparative Physicochemical Properties
PropertyL-TyrosineThis compound (L-Tyrosinamide hydrochloride)References
Molecular Formula C₉H₁₁NO₃C₉H₁₂N₂O₂·HCl[1][2]
Molecular Weight 181.19 g/mol 216.67 g/mol [1][2]
Appearance White crystalline powderWhite to off-white powder[1]
Water Solubility 0.45 g/L (at 25 °C)More soluble than L-Tyrosine (qualitative)[1][3]
pKa (α-carboxyl) ~2.20Not applicable (amide)[1]
pKa (α-amino) ~9.11~8.03 (predicted)[1]
pKa (phenol) ~10.07~9.52 (predicted)[1]
Isoelectric Point (pI) 5.66Not applicable[1]
LogP (Octanol/Water) -2.26-0.6 (predicted for L-Tyrosinamide)[1][2]

The amidation of the carboxyl group in this compound eliminates its negative charge at physiological pH, making the molecule overall more neutral compared to the zwitterionic L-Tyrosine. This change is predicted to increase its lipophilicity (as indicated by the higher LogP value), which could theoretically enhance its ability to cross cell membranes. The hydrochloride salt form of H-Tyr-NH2 is utilized to improve its stability and handling as a solid.

Biological Activity and Functional Implications

L-Tyrosine is a critical precursor for the biosynthesis of several key signaling molecules. The fundamental differences in the biological activities of L-Tyrosine and this compound stem from their distinct chemical structures.

Role in Neurotransmitter Synthesis

L-Tyrosine is the direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[4][5] This biosynthetic pathway is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[4]

While this compound retains the core structure of L-Tyrosine, the modification of the carboxyl group may affect its recognition and processing by enzymes in this pathway. There is a lack of direct comparative studies on the efficiency of this compound as a precursor for catecholamine synthesis. It is plausible that the amide would need to be hydrolyzed back to L-Tyrosine in vivo to effectively enter this metabolic cascade.

Mandatory Visualization: Catecholamine Synthesis Pathway

Catecholamine_Synthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

Substrate for Tyrosinase and Melanogenesis

L-Tyrosine is the initial substrate for tyrosinase, the key enzyme in melanin synthesis.[4] Tyrosinase catalyzes the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which then proceeds through a series of reactions to form melanin.

H-Tyr-NH2, being structurally similar to L-Tyrosine, has been investigated as a potential substrate for tyrosinase. However, direct comparative kinetic data is limited.[6] The replacement of the carboxylate group with a carboxamide may alter its binding affinity and turnover rate by tyrosinase.[6]

Mandatory Visualization: Melanin Synthesis Pathway

Melanin_Synthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin

Caption: Simplified pathway of melanin synthesis from L-Tyrosine.

Experimental Protocols

Due to the limited availability of direct comparative studies, this section provides detailed methodologies for key experiments that can be employed to elucidate the fundamental differences between this compound and L-Tyrosine.

Comparative Analysis of Tyrosinase Kinetics

This protocol outlines a spectrophotometric assay to determine and compare the kinetic parameters (Km and Vmax) of mushroom tyrosinase with L-Tyrosine and this compound as substrates.[6]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine

  • This compound

  • Phosphate buffer (50 mM, pH 6.8)

  • Spectrophotometer and cuvettes

Procedure:

  • Substrate Preparation: Prepare stock solutions of L-Tyrosine and this compound in phosphate buffer. A range of concentrations (e.g., 0.1 to 2.0 mM) should be prepared for kinetic analysis. Due to the lower solubility of L-Tyrosine, gentle warming or sonication may be required for complete dissolution.

  • Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Execution:

    • Set the spectrophotometer to 475 nm to measure the formation of dopachrome.

    • In a cuvette, add 1 mL of the desired substrate concentration and 1.9 mL of phosphate buffer.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 100 µL of the tyrosinase solution and mix immediately.

    • Record the absorbance at 475 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for dopachrome is ~3600 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each substrate.

    • A Lineweaver-Burk plot can also be used for graphical determination of the kinetic parameters.

Mandatory Visualization: Experimental Workflow for Tyrosinase Kinetics

Tyrosinase_Kinetics_Workflow Start Start Prepare_Substrates Prepare Substrate Solutions (L-Tyrosine & this compound) Start->Prepare_Substrates Prepare_Enzyme Prepare Tyrosinase Solution Start->Prepare_Enzyme Mix_Reactants Mix Substrate and Buffer in Cuvette Prepare_Substrates->Mix_Reactants Initiate_Reaction Add Tyrosinase to Initiate Prepare_Enzyme->Initiate_Reaction Mix_Reactants->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Time-course) Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [Substrate] Calculate_V0->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for the comparative kinetic analysis of tyrosinase activity.

Cell Permeability Assay

This protocol describes a general method for comparing the cell permeability of L-Tyrosine and this compound using a Caco-2 cell monolayer as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • L-Tyrosine and this compound

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Procedure:

  • Caco-2 Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in appropriate flasks.

    • Seed the cells onto Transwell® inserts at a suitable density.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add a known concentration of either L-Tyrosine or this compound to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh HBSS.

  • Quantification:

    • Analyze the concentration of L-Tyrosine or this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

    • Compare the Papp values of L-Tyrosine and this compound to assess their relative permeability.

Synthesis of this compound

This compound can be synthesized from L-Tyrosine through a multi-step process that typically involves protection of the amino and phenol groups, amidation of the carboxyl group, and subsequent deprotection. A general synthetic scheme is outlined below.

Mandatory Visualization: Synthesis of this compound

Synthesis_Workflow L_Tyrosine L-Tyrosine Protection Protection of Amino and Phenol Groups L_Tyrosine->Protection Protected_Tyr Protected L-Tyrosine Protection->Protected_Tyr Amidation Amidation of Carboxyl Group Protected_Tyr->Amidation Protected_Tyr_Amide Protected L-Tyrosinamide Amidation->Protected_Tyr_Amide Deprotection Deprotection Protected_Tyr_Amide->Deprotection L_Tyrosinamide L-Tyrosinamide Deprotection->L_Tyrosinamide HCl_Salt Formation of Hydrochloride Salt L_Tyrosinamide->HCl_Salt Final_Product This compound HCl_Salt->Final_Product

Caption: General synthetic workflow for this compound from L-Tyrosine.

A more specific method involves the esterification of L-Tyrosine followed by amidation. For example, L-Tyrosine can be reacted with thionyl chloride in methanol to form the methyl ester hydrochloride.[7] This intermediate can then be treated with ammonia to yield L-Tyrosinamide. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

Conclusion

The fundamental difference between this compound and L-Tyrosine lies in the amidation of the carboxyl group, which significantly alters the molecule's physicochemical properties, including its charge, solubility, and lipophilicity. These changes have the potential to influence its biological activity, including its roles as a precursor for neurotransmitter and melanin synthesis. While L-Tyrosine's functions are well-established, direct comparative experimental data for this compound is still emerging. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparisons and further elucidate the nuanced differences between these two important molecules. Such studies will be invaluable for applications in drug development, neuroscience, and biochemistry.

References

Methodological & Application

Protocol for the Dissolution and Application of H-Tyr-NH2 HCl in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine is a critical amino acid for cellular metabolism and protein synthesis. However, its utility in cell culture is often hampered by its poor solubility in aqueous solutions at physiological pH.[1][2] To overcome this limitation, more soluble derivatives have been developed. H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride) is a hydrochloride salt of the amide derivative of L-tyrosine. The presence of the amide group and the hydrochloride form generally enhances its solubility in aqueous solutions compared to the parent amino acid, making it a more convenient supplement for cell culture media.

These application notes provide a detailed protocol for the preparation of sterile stock solutions of this compound and their subsequent use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and reliability of experimental results.

Solubility Data

The solubility of H-Tyr-NH2 (L-Tyrosinamide, the free base) has been reported in various solvents. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility. The following table summarizes the available solubility data for the free base, which serves as a useful reference.

CompoundSolventSolubilityRemarks
L-TyrosinamideDMSO100 mg/mLUltrasonic treatment may be required.
L-TyrosinamidePBS (pH 7.2)10 mg/mL
L-Tyrosine1 M HCl50 mg/mLRequires sonication.
L-TyrosineWater (neutral pH)~0.45 mg/mLPoorly soluble.

Experimental Protocols

This section outlines the detailed methodology for preparing a sterile stock solution of this compound and its application in cell culture.

Materials and Equipment
  • This compound powder

  • Sterile, cell culture grade water

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Pipettes and sterile tips

  • Biological safety cabinet (BSC)

Preparation of a 10 mg/mL Stock Solution in PBS

This protocol is recommended for most standard cell culture applications where a high concentration is not required.

  • Preparation: Perform all steps under aseptic conditions in a biological safety cabinet.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 10 mg/mL solution, you will need 10 mg for every 1 mL of solvent.

  • Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the tube. For example, add 10 mL of sterile PBS to 100 mg of this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for experiments requiring a higher concentration of this compound.

  • Preparation: Work in a biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound powder into a sterile conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO. For a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of powder.

  • Mixing: Vortex the solution until the powder is fully dissolved. If needed, use an ultrasonic water bath to facilitate dissolution.

  • Sterilization: Filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots.

  • Storage: Store the DMSO stock solution at -20°C or -80°C.

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).

Application in Cell Culture

The prepared stock solution can be used to supplement cell culture media.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution: Dilute the stock solution directly into the complete cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 100 µg/mL from a 10 mg/mL stock, add 10 µL of the stock solution to every 1 mL of cell culture medium.

  • Treatment: Gently mix the medium to ensure uniform distribution of the compound before adding it to the cells.

Signaling Pathways and Experimental Workflow

This compound serves as a source of tyrosine, which is a precursor for the synthesis of neurotransmitters and hormones, and a key substrate in cellular signaling pathways involving tyrosine kinases.

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound dissolve Dissolve in Solvent (PBS or DMSO) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for this compound stock solution preparation and cell culture application.

signaling_pathway Tyr_NH2 This compound (in medium) Transporter Amino Acid Transporters Tyr_NH2->Transporter Cell_Membrane Cell Membrane Intra_Tyr Intracellular Tyrosine Pool Transporter->Intra_Tyr Protein_Synth Protein Synthesis Intra_Tyr->Protein_Synth Signaling Tyrosine Kinase Signaling Pathways Intra_Tyr->Signaling Metabolism Metabolic Pathways (e.g., Neurotransmitter Synthesis) Intra_Tyr->Metabolism

Caption: Cellular uptake and role of tyrosine from this compound.

References

Application Notes and Protocols for L-Tyrosine in Neuroscience Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific applications of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride) in neuroscience research did not yield relevant data or established experimental protocols. Therefore, these application notes and protocols are based on its parent molecule, L-Tyrosine, a well-researched amino acid with significant applications in neuroscience as a precursor to catecholamine neurotransmitters.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] In neuroscience research, L-Tyrosine supplementation is frequently used to investigate the impact of increased catecholamine availability on a range of cognitive functions and neurological processes. It is particularly studied for its potential to mitigate the effects of stress and cognitive fatigue on performance.[3] These notes provide an overview of its applications, quantitative data from select studies, and detailed experimental protocols for its use in neuroscience research models.

Applications in Neuroscience Research

  • Investigating Cognitive Enhancement: L-Tyrosine is widely studied for its potential to enhance cognitive functions such as working memory, cognitive flexibility, and response inhibition, particularly under conditions of high cognitive demand or stress.[1][3]

  • Modeling Stress and Fatigue: Researchers use L-Tyrosine to explore the neurochemical basis of resilience to stress and to test its efficacy in counteracting performance decrements caused by physical or mental exhaustion.[3]

  • Studies on Aging and Neurological Disorders: The role of L-Tyrosine in the aging brain is an active area of research, with studies examining its effects on age-related cognitive decline.[1][4] Its connection to dopamine synthesis also makes it relevant in models of Parkinson's disease.

  • Neurotransmitter Dynamics: L-Tyrosine administration is a tool to study the regulation of dopamine and norepinephrine synthesis and release in various brain regions.

Data Presentation

Table 1: Effects of L-Tyrosine Supplementation on Cognitive Performance in Humans
Study Focus Dosage Population Key Findings Reference
Reactive and Proactive Response Inhibition150 mg/kgHealthy Older Adults (61-72 years)No significant alteration in overall reactive or proactive inhibition. However, an age-dependent detrimental effect on proactive slowing was observed.[1][4]
Cognitive Performance under StressReview of multiple studiesHealthy individualsEffectively enhances cognitive performance in short-term stressful or cognitively demanding situations.[3]
Table 2: Neurochemical Effects of L-Tyrosine Administration in Animal Models
Animal Model Dosage/Administration Brain Region(s) Key Findings Reference
Young Rats (30 days old)Acute administrationCerebellum, Hippocampus, StriatumIncreased markers of oxidative stress (thiobarbituric acid reactive species and carbonyl levels). Decreased superoxide dismutase activity.[5]
RodentsOral administrationBrainIncreased dopamine metabolites in cerebrospinal fluid (CSF).[1]

Experimental Protocols

Protocol 1: Investigating the Effect of L-Tyrosine on Cognitive Function in a Human Model (Double-Blind, Placebo-Controlled Crossover Design)

1. Participant Recruitment and Screening:

  • Recruit healthy adult volunteers within a specified age range.
  • Screen for exclusionary criteria such as neurological or psychiatric disorders, use of psychoactive medications, and contraindications to L-Tyrosine supplementation.
  • Obtain informed consent from all participants.

2. Study Design:

  • Employ a double-blind, placebo-controlled, counterbalanced crossover design.
  • Each participant will complete two experimental sessions: one with L-Tyrosine and one with a placebo.
  • A washout period of at least one week should separate the sessions.

3. L-Tyrosine/Placebo Administration:

  • Prepare capsules containing L-Tyrosine (e.g., 150 mg/kg body weight) and identical-looking placebo capsules (e.g., containing microcrystalline cellulose).
  • Participants should arrive at the laboratory after an overnight fast.
  • Administer the L-Tyrosine or placebo capsule with a standard volume of water.
  • A waiting period of approximately 60 minutes is recommended to allow for absorption before cognitive testing begins.

4. Cognitive Testing Battery:

  • Select a battery of validated cognitive tasks to assess the domains of interest (e.g., working memory, executive function, attention).
  • Example Tasks: N-back task for working memory, Stroop task for cognitive flexibility, and a Stop-Signal task for response inhibition.
  • Administer the cognitive tasks in a quiet, controlled environment.

5. Data Analysis:

  • Score the cognitive tasks for relevant metrics (e.g., reaction time, accuracy).
  • Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the effects of L-Tyrosine and placebo on cognitive performance.

Protocol 2: Measuring Dopamine and its Metabolites in a Rodent Model Following L-Tyrosine Administration

1. Animal Model and Housing:

  • Use adult male rats (e.g., Sprague-Dawley) weighing 250-300g.
  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Allow for an acclimatization period of at least one week before the experiment.

2. L-Tyrosine Administration:

  • Prepare a solution of L-Tyrosine in a suitable vehicle (e.g., saline).
  • Administer L-Tyrosine via oral gavage or intraperitoneal injection at a specified dose (e.g., 100 mg/kg).
  • The control group should receive an equivalent volume of the vehicle.

3. Brain Tissue Collection:

  • At a predetermined time point after administration (e.g., 60 minutes), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by decapitation).
  • Rapidly dissect the brain on an ice-cold surface.
  • Isolate the brain regions of interest (e.g., striatum, prefrontal cortex).
  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

4. Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC):

  • Homogenize the brain tissue samples in a perchloric acid solution containing an internal standard.
  • Centrifuge the homogenates to pellet the protein.
  • Filter the supernatant.
  • Inject the filtered supernatant into an HPLC system equipped with an electrochemical detector.
  • Separate dopamine and its metabolites (DOPAC and HVA) using a reverse-phase column.
  • Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of known standards.

5. Data Analysis:

  • Normalize the neurotransmitter concentrations to the weight of the tissue sample.
  • Use an independent samples t-test or ANOVA to compare the neurotransmitter levels between the L-Tyrosine and control groups.

Visualizations

Catecholamine_Synthesis_Pathway cluster_0 Biosynthesis of Catecholamines tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase (TH) (Rate-Limiting Step) dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT Experimental_Workflow cluster_workflow Workflow for Investigating Neuroactive Compound Effects start Participant Recruitment & Informed Consent screening Screening for Inclusion/Exclusion Criteria start->screening randomization Randomization to Treatment Groups screening->randomization group_a Group A: L-Tyrosine Administration randomization->group_a Session 1 group_b Group B: Placebo Administration randomization->group_b Session 1 cognitive_testing Cognitive Function Assessment (e.g., N-back, Stroop Task) group_a->cognitive_testing group_a->cognitive_testing group_b->cognitive_testing group_b->cognitive_testing washout Washout Period crossover Crossover of Treatment Groups washout->crossover crossover->group_a Session 2 crossover->group_b Session 2 cognitive_testing->washout data_analysis Data Collection & Statistical Analysis cognitive_testing->data_analysis conclusion Conclusion on Compound Efficacy data_analysis->conclusion

References

Application Note: Quantification of H-Tyr-NH2 HCl using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride). The described methodology is tailored for researchers, scientists, and professionals involved in drug development and quality control who require precise measurement of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample analysis, accompanied by illustrative data and a visual representation of the experimental workflow.

Introduction

This compound, the hydrochloride salt of tyrosinamide, is a crucial intermediate and building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. The presented HPLC method offers a straightforward and reproducible approach for the determination of this compound in solution.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

ParameterRecommended Setting
HPLC System Standard LC system with binary pump and UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Deionized Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2 for the gradient elution profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions

2.3. Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of this compound from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
10.1595
12.0595
12.1955
15.0955

Table 2: Gradient Elution Profile

2.4. Preparation of Standard and Sample Solutions

2.4.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

2.5. System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Test Parameters

2.6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Visualization

The overall experimental workflow, from the preparation of solutions to the final data analysis, is depicted in the following diagram.

experimental_workflow prep Solution Preparation standards Prepare Standard Solutions (1-100 µg/mL) prep->standards samples Prepare Sample Solutions prep->samples hplc HPLC Analysis standards->hplc Inject samples->hplc Inject system_suitability System Suitability Test (5 injections) hplc->system_suitability calibration Calibration Curve Generation hplc->calibration sample_analysis Sample Injection hplc->sample_analysis system_suitability->calibration Proceed if criteria met data Data Processing calibration->data sample_analysis->data quantification Quantification of this compound data->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The methodology is straightforward to implement in a laboratory setting equipped with standard HPLC instrumentation. It is recommended that this method be fully validated according to the relevant regulatory guidelines prior to its use in a quality control environment.

Application Notes and Protocols for Incorporating H-Tyr-NH2 HCl into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl) into various drug delivery systems. The following sections detail the rationale, methodologies, and characterization techniques for creating this compound-functionalized nanoparticles, liposomes, and hydrogels.

Introduction to this compound in Drug Delivery

L-Tyrosinamide hydrochloride is a derivative of the amino acid L-tyrosine. Its chemical structure, featuring a primary amine group and a phenolic hydroxyl group, makes it a versatile molecule for conjugation to drug delivery carriers. The incorporation of this compound can offer several advantages:

  • Targeting: The phenolic hydroxyl group can be a target for specific enzymes, such as tyrosinase, which is overexpressed in melanoma cells, enabling targeted drug delivery.

  • Biocompatibility: As an amino acid derivative, it is expected to have good biocompatibility.

  • Functional Handle: The primary amine provides a reactive site for covalent attachment to various drug carriers using well-established bioconjugation chemistries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Functional Groups Primary amine, Phenolic hydroxyl

Application I: Covalent Conjugation of this compound to Polymeric Nanoparticles

This section describes the protocol for conjugating this compound to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles via EDC/NHS chemistry. This method creates a stable amide bond between the carboxylic acid groups on the PLGA nanoparticle surface and the primary amine of this compound.

Experimental Protocol: Nanoparticle Conjugation

Materials:

  • PLGA-COOH (carboxyl-terminated PLGA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Organic solvent (e.g., acetone or acetonitrile)

  • Purified water

Procedure:

  • Nanoparticle Synthesis: Synthesize PLGA-COOH nanoparticles using a preferred method (e.g., nanoprecipitation or emulsion-diffusion).

  • Activation of Carboxyl Groups:

    • Disperse a known quantity of PLGA-COOH nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0).

    • Add a molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to stop the reaction.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Wash the nanoparticles multiple times with purified water to remove unreacted reagents and byproducts.

  • Characterization:

    • Determine the size and zeta potential of the this compound-functionalized nanoparticles using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated this compound using a suitable method such as quantitative NMR (qNMR) after nanoparticle dissolution or a colorimetric assay (e.g., ninhydrin assay) to determine the surface amine concentration.[1][2][3]

Quantitative Data: Nanoparticle Functionalization

The following table presents representative data for the characterization of this compound-functionalized PLGA nanoparticles.

ParameterPLGA-COOH NanoparticlesH-Tyr-NH2-PLGA Nanoparticles
Average Diameter (nm) 150 ± 10165 ± 12
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25 ± 3-10 ± 2
Conjugation Efficiency (%) N/A85

Note: The conjugation efficiency can be determined by quantifying the amount of this compound in the supernatant after the reaction and comparing it to the initial amount added.

Experimental Workflow: Nanoparticle Conjugation

nanoparticle_conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step plga PLGA-COOH Nanoparticles activated_plga Activated PLGA-NHS Nanoparticles plga->activated_plga Incubate 15-30 min edc_nhs EDC/NHS in MES Buffer edc_nhs->activated_plga conjugated_np H-Tyr-NH2-PLGA Nanoparticles activated_plga->conjugated_np Stir 2-4 hours tyr This compound in MES Buffer tyr->conjugated_np centrifugation Centrifugation & Washing conjugated_np->centrifugation quenching Quenching Solution quenching->centrifugation final_product Purified Functionalized Nanoparticles centrifugation->final_product

Workflow for this compound conjugation to nanoparticles.

Application II: Formulation of this compound-Functionalized Liposomes

This section outlines the preparation of liposomes functionalized with this compound. The protocol involves the inclusion of a lipid with a reactive head group (e.g., DSPE-PEG-COOH) in the liposome formulation, followed by conjugation with this compound.

Experimental Protocol: Liposome Functionalization

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Functionalized lipid (e.g., DSPE-PEG-COOH)

  • This compound

  • EDC and NHS

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Dialysis membrane

Procedure:

  • Liposome Preparation (Thin-Film Hydration):

    • Dissolve the lipids and the functionalized lipid in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles (LUVs) of a uniform size.

  • Activation and Conjugation:

    • Activate the carboxyl groups on the liposome surface using EDC/NHS in MES buffer as described for nanoparticles.

    • Add a solution of this compound to the activated liposomes and incubate for 2-4 hours at room temperature.

  • Purification:

    • Remove unreacted this compound and other reagents by dialysis against PBS.

Quantitative Data: Liposome Functionalization and Drug Loading
ParameterValue
Liposome Diameter (nm) 100 ± 5
Drug Encapsulation Efficiency (%) 60-90 (hydrophilic drug)
Drug Loading Capacity (%) 1-5
In Vitro Drug Release (24h) 30-50% at pH 7.4
60-80% at pH 5.5

Note: Drug loading and release data are representative and will vary depending on the specific drug and liposome composition.

Experimental Workflow: Liposome Functionalization

liposome_functionalization cluster_prep Liposome Preparation cluster_conj Conjugation cluster_purify Purification lipids Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-COOH) film Thin Lipid Film lipids->film Rotary Evaporation hydration Hydration with Buffer film->hydration extrusion Extrusion hydration->extrusion luv Carboxylated LUVs extrusion->luv activation Activation with EDC/NHS luv->activation tyr Addition of This compound activation->tyr conjugated_lipo H-Tyr-NH2-Liposomes tyr->conjugated_lipo dialysis Dialysis conjugated_lipo->dialysis final_lipo Purified Functionalized Liposomes dialysis->final_lipo

Workflow for this compound functionalization of liposomes.

Application III: Formulation of this compound-Based Hydrogels

This section describes the synthesis of a biodegradable hydrogel where a tyramine derivative, structurally similar to tyrosinamide, is conjugated to a polymer backbone (e.g., hyaluronic acid) and subsequently crosslinked. This approach can be adapted for this compound.

Experimental Protocol: Hydrogel Formulation

Materials:

  • Hyaluronic acid (HA)

  • This compound (or Tyramine as a proxy)

  • EDC and NHS

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Dialysis tubing

Procedure:

  • Polymer-Tyrosinamide Conjugation:

    • Dissolve HA in MES buffer.

    • Activate the carboxyl groups of HA using EDC and NHS.

    • Add this compound to the activated HA solution and react for 24 hours.

    • Purify the HA-Tyr-NH2 conjugate by dialysis against water and lyophilize.

  • Hydrogel Formation:

    • Dissolve the HA-Tyr-NH2 conjugate in PBS.

    • Add HRP to the polymer solution.

    • Initiate crosslinking by adding a dilute solution of H₂O₂.

    • The solution will form a hydrogel within minutes to hours, depending on the concentrations of HRP and H₂O₂.

Quantitative Data: Hydrogel Properties and Drug Release
ParameterValue
Gelation Time (minutes) 5 - 30
Storage Modulus (G') (Pa) 100 - 1000
Swelling Ratio (%) 500 - 1500
Drug Loading (by swelling, mg/g) 1 - 10
Cumulative Drug Release (48h) 40 - 70%

Note: These values are representative and can be tuned by altering the degree of tyrosinamide substitution and crosslinking density.

Experimental Workflow: Hydrogel Formation

hydrogel_formation cluster_synthesis Polymer-Tyrosinamide Synthesis cluster_crosslinking Hydrogel Crosslinking ha Hyaluronic Acid (HA) activation Activation with EDC/NHS ha->activation conjugation Conjugation with This compound activation->conjugation purification Purification (Dialysis) conjugation->purification ha_tyr HA-Tyr-NH2 Conjugate purification->ha_tyr dissolution Dissolve HA-Tyr-NH2 in PBS ha_tyr->dissolution hrp Add HRP dissolution->hrp h2o2 Add H2O2 hrp->h2o2 hydrogel Hydrogel Formation h2o2->hydrogel

Workflow for the formation of this compound-based hydrogels.

Potential Signaling Pathway in Targeted Cancer Therapy

The tyrosinase-dependent activation of a drug delivery system is a promising strategy for targeting melanoma. Tyrosinase is an enzyme overexpressed in melanoma cells and can oxidize the phenol group of tyrosine and its derivatives. This can be exploited for targeted drug release.

Signaling Pathway: Tyrosinase-Mediated Drug Release

signaling_pathway cluster_delivery Drug Delivery cluster_activation Enzymatic Activation cluster_effect Therapeutic Effect dds H-Tyr-NH2-Functionalized Drug Delivery System melanoma Melanoma Cell dds->melanoma Targeting oxidation Oxidation of Phenol Group dds->oxidation tyrosinase Tyrosinase (Overexpressed) melanoma->tyrosinase tyrosinase->oxidation release Drug Release oxidation->release drug Released Drug release->drug apoptosis Apoptosis drug->apoptosis

Tyrosinase-mediated drug release at a melanoma cell.

This diagram illustrates a potential mechanism where an this compound-functionalized drug delivery system targets a melanoma cell. The overexpressed tyrosinase enzyme within the cell or on its surface could oxidize the phenolic group of the tyrosinamide moiety, leading to a conformational change or cleavage of a linker, ultimately resulting in the release of the encapsulated drug and inducing apoptosis.

References

Application Notes and Protocols: L-Tyrosinamide Hydrochloride in Enzymatic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosinamide hydrochloride is a derivative of the amino acid L-Tyrosine, where the carboxylic acid group is replaced by a carboxamide. This structural modification makes it a valuable tool in enzymology, particularly in the study of enzymes that recognize L-Tyrosine as a substrate, such as tyrosinase. While not a primary substrate for routine enzymatic activity assays, L-Tyrosinamide hydrochloride serves a crucial role in enzyme purification and can be utilized in inhibitor screening assays. These application notes provide detailed protocols and explore the utility of L-Tyrosinamide hydrochloride in enzymatic assay development.

Application 1: Affinity Purification of Tyrosinase

L-Tyrosinamide hydrochloride is an effective competitive agent for the purification of tyrosinase. Its structural similarity to L-Tyrosine allows it to bind to the active site of the enzyme, making it ideal for eluting the enzyme from an affinity chromatography column where a tyrosine-like ligand is immobilized.

Experimental Protocol: Tyrosinase Purification using L-Tyrosinamide Hydrochloride Elution

This protocol describes the purification of tyrosinase from a crude protein lysate using affinity chromatography with a tyrosine-functionalized resin, followed by elution with L-Tyrosinamide hydrochloride.

Materials:

  • Crude protein lysate containing tyrosinase

  • Affinity chromatography column packed with tyrosine-agarose resin

  • Binding Buffer: 50 mM sodium phosphate, pH 7.0

  • Wash Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM L-Tyrosinamide hydrochloride, pH 7.5 [1]

  • Spectrophotometer and cuvettes

  • Protein concentration assay reagents (e.g., Bradford or BCA)

  • SDS-PAGE analysis reagents and equipment

Procedure:

  • Column Equilibration: Equilibrate the tyrosine-agarose column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the crude protein lysate onto the equilibrated column. Collect the flow-through for analysis.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution: Elute the bound tyrosinase from the column by applying the Elution Buffer containing L-Tyrosinamide hydrochloride.[1] The L-Tyrosinamide will compete with the immobilized tyrosine for binding to the enzyme's active site, thus releasing the tyrosinase.

  • Fraction Collection: Collect the eluted fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm or a protein assay.

  • Purity Analysis: Analyze the collected fractions for tyrosinase activity and purity using SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing purified tyrosinase and perform a buffer exchange (e.g., dialysis or diafiltration) to remove the L-Tyrosinamide hydrochloride and exchange the buffer to one suitable for long-term storage or downstream applications.

Expected Results:

This protocol should yield a highly purified tyrosinase enzyme. The purity can be assessed by a single band on an SDS-PAGE gel corresponding to the molecular weight of tyrosinase.

Diagram: Experimental Workflow for Tyrosinase Purification

G start Start: Crude Lysate equilibrate Equilibrate Column (Binding Buffer) start->equilibrate load Load Lysate on Tyrosine-Agarose Column equilibrate->load wash Wash Column (Wash Buffer) load->wash elute Elute with L-Tyrosinamide (Elution Buffer) wash->elute collect Collect Fractions elute->collect analyze Analyze Purity & Activity (SDS-PAGE, Activity Assay) collect->analyze end End: Purified Tyrosinase analyze->end

Caption: Workflow for the affinity purification of tyrosinase using L-Tyrosinamide hydrochloride for elution.

Application 2: Competitive Inhibition Assays for Tyrosinase Inhibitor Screening

Due to its structural analogy to L-Tyrosine, L-Tyrosinamide hydrochloride can be used as a competitive inhibitor in tyrosinase activity assays. This is particularly useful for validating the mechanism of action of newly identified tyrosinase inhibitors. By comparing the inhibitory effect of a test compound in the presence and absence of L-Tyrosinamide, researchers can gain insights into whether the compound binds to the same active site as the natural substrate.

Experimental Protocol: Tyrosinase Competitive Inhibition Assay

This protocol outlines a spectrophotometric assay to assess the competitive inhibition of tyrosinase using L-DOPA as the primary substrate and L-Tyrosinamide hydrochloride as a known competitive inhibitor.

Materials:

  • Purified tyrosinase

  • L-DOPA (substrate) stock solution (e.g., 10 mM in 50 mM sodium phosphate buffer, pH 6.8)

  • L-Tyrosinamide hydrochloride (competitive inhibitor) stock solution (e.g., 100 mM in buffer)

  • Test compound (potential inhibitor) stock solution

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Assay Preparation: In a 96-well plate, prepare the following reaction mixtures (total volume of 200 µL):

    • Control (No Inhibition): Assay Buffer, L-DOPA, and tyrosinase solution.

    • Test Compound Inhibition: Assay Buffer, L-DOPA, test compound solution, and tyrosinase solution.

    • L-Tyrosinamide Inhibition: Assay Buffer, L-DOPA, L-Tyrosinamide hydrochloride solution, and tyrosinase solution.

    • Competitive Inhibition Test: Assay Buffer, L-DOPA, test compound solution, L-Tyrosinamide hydrochloride solution, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors (test compound and/or L-Tyrosinamide hydrochloride) in the assay buffer for 5-10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C or 37°C). The product, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each condition.

    • Determine the percent inhibition for the test compound in the absence and presence of L-Tyrosinamide hydrochloride.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the inhibition constants (Ki) and the mode of inhibition.

Data Presentation: Hypothetical Inhibition Data
ConditionSubstrate (L-DOPA) Conc. (mM)InhibitorInhibitor Conc. (mM)Initial Velocity (V₀) (mAU/min)% Inhibition
11None050.00
21Test Compound A0.125.050
31L-Tyrosinamide HCl1030.040
41Test Compound A + L-Tyrosinamide HCl0.1 + 1028.044
52None080.00
62Test Compound A0.150.037.5

Note: The above data is hypothetical and for illustrative purposes. If Test Compound A is a competitive inhibitor, its apparent inhibitory effect will be reduced at higher substrate concentrations. The presence of another competitive inhibitor, L-Tyrosinamide HCl, would lead to a complex competitive scenario.

Diagram: Signaling Pathway of Tyrosinase and Inhibition

G cluster_0 Melanogenesis Pathway cluster_1 Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization L-Tyrosinamide HCl L-Tyrosinamide HCl Tyrosinase Tyrosinase L-Tyrosinamide HCl->Tyrosinase Competitive Inhibition Test Inhibitor Test Inhibitor Test Inhibitor->Tyrosinase Inhibition

Caption: Simplified pathway of melanogenesis catalyzed by tyrosinase and points of inhibition.

Conclusion

L-Tyrosinamide hydrochloride is a versatile chemical tool for researchers working with tyrosinase and other tyrosine-recognizing enzymes. While its direct use as a substrate for kinetic assays is not well-documented, its application in affinity purification is a robust and valuable technique. Furthermore, its role as a known competitive inhibitor provides a means to elucidate the mechanism of action of novel inhibitors. The protocols and information provided herein are intended to guide researchers in effectively utilizing L-Tyrosinamide hydrochloride in their enzymatic assay development and protein purification workflows.

References

Application Notes and Protocols for H-Tyr-NH2 HCl in Tyrosinase Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] The enzyme catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4][5] Due to its central role in pigmentation, tyrosinase is a key target for drug development in the fields of dermatology and cosmetology, particularly for the treatment of hyperpigmentation disorders and for the development of skin-lightening agents.[6]

L-tyrosine is the natural and most commonly used substrate in tyrosinase activity assays. However, the exploration of other structurally related compounds as potential substrates or inhibitors is of significant interest for understanding the enzyme's specificity and for developing novel modulators of its activity. L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl) is a derivative of L-tyrosine where the carboxylic acid group is replaced by a carboxamide group. This structural modification may influence its interaction with the active site of tyrosinase and its subsequent enzymatic conversion.

These application notes provide a theoretical framework and detailed protocols for the investigation of this compound as a potential substrate for tyrosinase. While extensive kinetic data for L-tyrosine is available, there is a notable lack of published experimental data on the enzymatic kinetics of L-Tyrosinamide with tyrosinase.[7] Therefore, the provided protocols are designed to enable researchers to perform a comparative analysis of this compound against the standard substrate, L-tyrosine.

Data Presentation: Enzyme Kinetics

Quantitative data for the enzymatic kinetics of tyrosinase with its natural substrate, L-tyrosine, are summarized below. A corresponding table for this compound cannot be provided due to the absence of published data.[7] The protocols in the subsequent section are designed to generate this comparative data.

Table 1: Kinetic Parameters of L-Tyrosine as a Tyrosinase Substrate

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Mushroom TyrosinaseL-Tyrosine0.31 ± 0.05Not specified6.525[8]
Mushroom TyrosinaseL-DOPA0.41 ± 0.04Not specified7.025[9]

Note: V_max values are often reported in units specific to the experimental setup and may not be directly comparable across different studies. The Michaelis constant (K_m) reflects the affinity of the enzyme for the substrate, with a lower value indicating higher affinity.

Experimental Protocols

The following protocols provide detailed methodologies for determining tyrosinase activity using a spectrophotometric assay. This method can be adapted to compare the enzymatic reaction with L-tyrosine and this compound.

Protocol 1: Spectrophotometric Assay for Tyrosinase Activity

This protocol is a general method for measuring tyrosinase activity by monitoring the formation of dopachrome from the enzymatic oxidation of a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-Tyrosine (e.g., Sigma-Aldrich, Cat. No. T3754)

  • L-Tyrosinamide hydrochloride (this compound)

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)

  • Spectrophotometer (UV-Vis)

  • 96-well microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in 0.1 M potassium phosphate buffer (pH 6.8). Store on ice.

    • Substrate Stock Solutions: Prepare stock solutions of L-tyrosine (e.g., 10 mM) and this compound (e.g., 10 mM) in 0.1 M potassium phosphate buffer (pH 6.8). Gentle heating may be required to dissolve L-tyrosine.

    • Working Solutions: Prepare a series of dilutions of the substrate stock solutions in the same buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • Assay Protocol (96-well plate format):

    • To each well, add 140 µL of 0.1 M potassium phosphate buffer (pH 6.8).

    • Add 20 µL of the respective substrate working solution (L-tyrosine or this compound) to the wells.

    • To initiate the reaction, add 40 µL of the tyrosinase solution (diluted to an appropriate concentration, e.g., 100 units/mL) to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values for each substrate.

Protocol 2: Tyrosinase Inhibition Assay

This protocol can be used to screen for potential inhibitors of tyrosinase using this compound as the substrate, once its substrate activity has been confirmed.

Materials:

  • Same as Protocol 1

  • Test inhibitor compound

  • Kojic acid (positive control inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare enzyme and substrate solutions as described in Protocol 1.

    • Prepare a stock solution of the test inhibitor and kojic acid in a suitable solvent (e.g., DMSO or buffer).

  • Assay Protocol (96-well plate format):

    • To each well, add 120 µL of 0.1 M potassium phosphate buffer (pH 6.8).

    • Add 20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of the solvent.

    • Add 20 µL of the this compound substrate solution.

    • Pre-incubate the mixture for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the tyrosinase solution.

    • Monitor the absorbance at 475 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Melanin Biosynthesis Pathway

Melanin_Biosynthesis Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Spontaneous Cysteine Cysteine Dopaquinone->Cysteine Dopachrome Dopachrome Leucodopachrome->Dopachrome Spontaneous DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA TRP-2 Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin TRP-1 DHICA->Eumelanin TRP-1 CysteinylDOPA Cysteinyldopa Cysteine->CysteinylDOPA Pheomelanin Pheomelanin (Red-Yellow Pigment) CysteinylDOPA->Pheomelanin Tyrosinase1->DOPA Tyrosinase2->Dopaquinone TRP2 TRP-2 TRP1 TRP-1

Caption: The melanin biosynthesis pathway, highlighting the central role of tyrosinase.

Experimental Workflow for Tyrosinase Activity Assay

Tyrosinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - Substrate Solutions (L-Tyr, H-Tyr-NH2) - Phosphate Buffer start->prep_reagents add_buffer Add Buffer to Wells prep_reagents->add_buffer add_substrate Add Substrate to Wells add_buffer->add_substrate add_enzyme Add Tyrosinase to Initiate Reaction add_substrate->add_enzyme measure_abs Measure Absorbance at 475 nm (Kinetic Read) add_enzyme->measure_abs analyze_data Analyze Data: - Calculate Initial Velocity (V₀) - Plot V₀ vs. [Substrate] measure_abs->analyze_data determine_kinetics Determine Kinetic Parameters (Km, Vmax) analyze_data->determine_kinetics end End determine_kinetics->end

Caption: A generalized workflow for the spectrophotometric tyrosinase activity assay.

Logical Relationship for Substrate Evaluation

Substrate_Evaluation substrate Test Compound (this compound) is_substrate Is it a substrate for tyrosinase? substrate->is_substrate no_activity No significant activity observed. Consider as a potential non-substrate or inhibitor. is_substrate->no_activity No activity_detected Activity detected. Proceed with kinetic analysis. is_substrate->activity_detected Yes kinetic_analysis Determine Km and Vmax activity_detected->kinetic_analysis compare_kinetics Compare kinetic parameters to L-Tyrosine kinetic_analysis->compare_kinetics

Caption: Logical workflow for the evaluation of this compound as a tyrosinase substrate.

References

Application Notes and Protocols: Investigating the Tyrosine Hydroxylase Pathway in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for the experimental use of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride) in animal models of Parkinson's disease did not yield specific published studies. The following application notes and protocols are therefore based on the broader and well-established area of research into L-tyrosine, the precursor to dopamine, and the modulation of the tyrosine hydroxylase pathway, which are central to Parkinson's disease pathology and therapeutics.

Introduction: The Role of the Tyrosine Hydroxylase Pathway in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2][3] This neuronal loss leads to a deficiency of the neurotransmitter dopamine in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[4]

The synthesis of dopamine begins with the amino acid L-tyrosine. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in dopamine biosynthesis.[2][5] L-DOPA is then converted to dopamine by DOPA decarboxylase.[6] Consequently, the TH-dopamine pathway is a critical target for therapeutic intervention in Parkinson's disease. Strategies often focus on replenishing dopamine levels, for instance, through the administration of L-DOPA.[2]

The study of neuroprotective agents that could potentially shield dopaminergic neurons from degeneration is a key area of preclinical research. This involves the use of various animal models that replicate the key pathological features of Parkinson's disease.

Common Animal Models of Parkinson's Disease

To study the pathophysiology of Parkinson's disease and evaluate potential therapeutic agents, researchers utilize several neurotoxin-based and genetic animal models.

Neurotoxin-Based Models:

  • 6-hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxin that is selectively taken up by catecholaminergic neurons, including dopaminergic neurons, leading to their destruction.[7][8] Since 6-OHDA does not cross the blood-brain barrier, it must be administered directly into the brain, typically via stereotactic injection into the substantia nigra or the medial forebrain bundle.[7][8]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a proneurotoxin that, once it crosses the blood-brain barrier, is metabolized to the toxic ion MPP+ (1-methyl-4-phenylpyridinium).[4][8] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to cell death.[4][8] MPTP can be administered systemically (e.g., intraperitoneally).[9]

  • Rotenone Model: Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic neuron death.[2][8] It can be administered systemically and has been shown to induce α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[8]

  • Paraquat Model: Paraquat is an herbicide that induces oxidative stress and has been linked to an increased risk of Parkinson's disease.[2] In animal models, it is used to replicate features of the disease.

Genetic Models:

These models involve the genetic manipulation of genes associated with familial forms of Parkinson's disease, such as α-synuclein (SNCA), Parkin (PARK2), PINK1, and LRRK2.[7][8]

Experimental Protocols

The following are generalized protocols for inducing and evaluating Parkinson's disease in rodent models. Specific parameters such as drug concentrations, volumes, and timelines should be optimized for each study.

6-OHDA-Induced Model of Parkinson's Disease in Rats

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine hydrochloride (6-OHDA HCl)

  • Ascorbic acid (to prevent 6-OHDA oxidation)

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotactic apparatus

  • Hamilton syringe

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotactic apparatus.

  • 6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in cold saline containing 0.02% ascorbic acid. A typical concentration is 4-8 µg of 6-OHDA (free base) per µl.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired stereotactic coordinates for the medial forebrain bundle (MFB) or substantia nigra.

    • Slowly lower the Hamilton syringe to the target coordinates.

    • Infuse the 6-OHDA solution at a slow rate (e.g., 1 µl/min). A total volume of 2-4 µl is common.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.

MPTP-Induced Model of Parkinson's Disease in Mice

Objective: To induce dopaminergic neurodegeneration through systemic administration of MPTP.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

Procedure:

  • MPTP Solution Preparation: Dissolve MPTP HCl in saline. A common dosing regimen is 20 mg/kg administered intraperitoneally (i.p.) four times at 2-hour intervals.[9]

  • Administration: Administer the prepared MPTP solution via i.p. injection.

  • Monitoring: Monitor the animals closely for any adverse effects.

  • Tissue Collection: Animals are typically sacrificed 7-21 days after the last MPTP injection for neurochemical and histological analysis.

Data Presentation and Analysis

The efficacy of a potential neuroprotective agent is assessed through a combination of behavioral tests, neurochemical analysis, and histological evaluation.

Behavioral Assessment

A battery of motor function tests is used to evaluate the Parkinsonian phenotype.

Behavioral TestDescriptionTypical Outcome in PD Model
Cylinder Test Assesses forelimb use asymmetry in unilaterally lesioned animals. The animal is placed in a transparent cylinder and the number of wall touches with the ipsilateral and contralateral forelimbs is counted.Significant decrease in the use of the contralateral (impaired) forelimb.[7]
Rotarod Test Measures motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.Reduced latency to fall.
Pole Test Assesses bradykinesia. The animal is placed head-up on top of a vertical pole, and the time to turn and descend is measured.Increased time to turn and descend.
Open Field Test Evaluates general locomotor activity. Parameters such as total distance traveled, and movement speed are recorded.Reduced locomotor activity.
Neurochemical Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used to quantify dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

AnalyteExpected Change in PD Model
Dopamine (DA) Significant decrease in the lesioned striatum.
DOPAC (3,4-Dihydroxyphenylacetic acid) Significant decrease.
HVA (Homovanillic acid) Significant decrease.
Histological Analysis

Immunohistochemistry is used to visualize and quantify the loss of dopaminergic neurons and their terminals.

MarkerDescriptionExpected Change in PD Model
Tyrosine Hydroxylase (TH) A marker for dopaminergic neurons.Significant loss of TH-positive cells in the substantia nigra and TH-positive fibers in the striatum.[10]
Nissl Staining A general neuronal marker.Used to assess total neuron loss.
α-synuclein A protein that aggregates in Lewy bodies.Increased aggregation in some models.[6]

Visualization of Key Pathways and Workflows

Dopamine Synthesis Pathway

Dopamine_Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase

Caption: The enzymatic conversion of L-Tyrosine to Dopamine.

Mechanism of MPTP Neurotoxicity

MPTP_Toxicity cluster_blood Bloodstream cluster_brain Brain MPTP MPTP (lipophilic) MPTP_brain MPTP MPTP->MPTP_brain Crosses BBB MPDP MPDP+ MPTP_brain->MPDP MAO-B MPP MPP+ MPDP->MPP Oxidation DA_neuron Dopaminergic Neuron MPP->DA_neuron DAT Astrocyte Astrocyte Mitochondrion Mitochondrial Complex I Inhibition DA_neuron->Mitochondrion Death Neuronal Death Mitochondrion->Death ATP Depletion & Oxidative Stress

Caption: The metabolic activation of MPTP to the neurotoxin MPP+.

Experimental Workflow for Preclinical Drug Testing

Experimental_Workflow start Animal Model Selection (e.g., 6-OHDA rat) induction Induction of PD Model (Stereotactic Surgery) start->induction recovery Recovery Period (2-3 weeks) induction->recovery treatment Treatment Administration (Vehicle vs. Test Compound) recovery->treatment behavior Behavioral Testing treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis results Data Analysis & Interpretation analysis->results

Caption: A typical workflow for testing a neuroprotective compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the racemization of tyrosine derivatives during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues encountered during peptide synthesis, offering likely causes and actionable solutions.

Problem 1: I'm observing significant racemization of my tyrosine residue. What are the most likely causes and solutions?

This is a frequent challenge, as the activated carboxyl group of the tyrosine derivative is susceptible to racemization. The primary factors to investigate are your choices of coupling reagent, base, additives, and reaction conditions.[1]

  • Likely Cause: Use of a standalone carbodiimide coupling reagent (e.g., DIC, DCC) without a racemization-suppressing additive.

    • Solution: Always use a racemization-suppressing additive such as Oxyma Pure or HOBt when using carbodiimide coupling reagents. Modern coupling reagents like COMU, which incorporate an Oxyma moiety, provide superior suppression of racemization.[1]

  • Likely Cause: Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA).

    • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine is highly recommended for minimizing racemization.[2] N-methylmorpholine (NMM) is another suitable alternative.[3]

  • Likely Cause: Prolonged pre-activation of the Fmoc-tyrosine derivative before addition to the resin.

    • Solution: Minimize the pre-activation time to 1-5 minutes. The activated amino acid solution should be added to the resin immediately after this brief activation period.[1]

  • Likely Cause: Elevated reaction temperature.

    • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C, especially for residues known to be sensitive to racemization.[3]

Problem 2: My crude peptide's mass spectrum is correct, but the HPLC analysis shows a doublet peak. How can I confirm this is due to tyrosine racemization?

A doublet peak with the correct mass is a strong indication of the presence of a diastereomer, which often results from racemization at a single chiral center.[1] To confirm that the issue is racemization of the tyrosine residue, follow these steps:

  • Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl.[1]

  • Chiral HPLC Analysis: Analyze the resulting amino acid mixture using a chiral HPLC column specifically designed for separating amino acid enantiomers.[1]

  • Quantification: Compare the peak areas of the L-tyrosine and D-tyrosine enantiomers. The presence of a significant D-tyrosine peak confirms that racemization occurred at that residue during the synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

A1: Racemization is a chemical process where a pure chiral amino acid, like L-tyrosine, loses its stereochemical integrity, leading to a mixture of both L- and D-isomers.[1] This typically happens when the amino acid's carboxylic acid is activated for peptide bond formation.[1] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is determined by the specific chirality of its constituent amino acids. The presence of D-isomers can cause a significant reduction in therapeutic efficacy, alter biological activity, or create diastereomeric impurities that are challenging to separate from the target peptide.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide synthesis?

A2: There are two main pathways for racemization during the coupling step:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][4] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton (the hydrogen on the chiral carbon) of this intermediate is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, resulting in a mixture of L- and D-configurations.[1][4]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[1][4] Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, leading to racemization.[1][4]

Q3: Which factors have the most significant impact on the extent of tyrosine racemization?

A3: Several factors during the coupling step influence the rate of racemization:

  • Coupling Reagents: The type of coupling reagent is critical. Carbodiimides (e.g., DIC) used alone can lead to high levels of racemization, while modern onium salt reagents (e.g., HATU, COMU) are designed to suppress it.[1][2]

  • Additives: Additives like HOBt, HOAt, and particularly Oxyma Pure, form active esters that are less prone to racemization when used with carbodiimides.[1][3][5]

  • Base: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases like DIPEA can accelerate α-proton abstraction, increasing racemization.[1][3][4]

  • Pre-activation Time: Longer pre-activation times for the amino acid increase the opportunity for the formation of the racemization-prone oxazolone intermediate.[1][2]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired peptide bond formation and the competing racemization reaction.[2][3]

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Racemization

The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of a racemization-prone amino acid under various conditions.

Coupling ReagentAdditiveBase% D-Isomer Formation (Racemization)
DICNoneDIPEAHigh (>5%)
DICHOBtDIPEA~1.5%
DICOxyma Pure DIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU (Internal Oxyma)DIPEA<0.2%
Data adapted from studies on racemization-prone amino acids, with principles directly applicable to Tyrosine.[1]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Minimizing Tyrosine Racemization

This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.[1]

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading).[1]

    • Add Oxyma Pure (3 eq.) to the amino acid solution and dissolve completely in DMF.[1]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.[1]

    • Allow the solution to pre-activate for 1-5 minutes . Do not exceed this time.[1]

    • Immediately add the activated amino acid solution to the drained resin.[1]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]

Protocol 2: Detection of Tyrosine Racemization by Chiral HPLC

This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify racemization.

  • Peptide Hydrolysis:

    • Place a precisely weighed amount of the purified, lyophilized peptide (approx. 1 mg) into a hydrolysis tube.[1]

    • Add 6N HCl to the tube, seal it under vacuum, and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[1]

    • Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis.[1]

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.[1]

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and aqueous buffer.[1]

    • Injection: Inject the prepared sample onto the column.[1]

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.[1]

  • Quantification:

    • Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers.[1]

    • Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100[1]

Visualizations

Racemization_Mechanism cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) Activated_Tyr Activated Fmoc-Tyr-OH Alpha_Proton_Loss_Ox - H+ (Base) Activated_Tyr->Alpha_Proton_Loss_Ox Oxazolone Planar Oxazolone Intermediate Reprotonation_Ox + H+ Oxazolone->Reprotonation_Ox Alpha_Proton_Loss_Ox->Oxazolone Racemic_Mix_Ox L-Tyr and D-Tyr Mixture Reprotonation_Ox->Racemic_Mix_Ox Activated_Tyr2 Activated Fmoc-Tyr-OH Alpha_Proton_Loss_En - H+ (Base) Activated_Tyr2->Alpha_Proton_Loss_En Enolate Planar Enolate Intermediate Reprotonation_En + H+ Enolate->Reprotonation_En Alpha_Proton_Loss_En->Enolate Racemic_Mix_En L-Tyr and D-Tyr Mixture Reprotonation_En->Racemic_Mix_En

Caption: Primary mechanisms of tyrosine racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Analyze Coupling Reagent & Additive Start->Check_Reagents Check_Base Analyze Base Check_Reagents->Check_Base Optimal Sol_Reagents Switch to COMU or DIC/Oxyma Pure Check_Reagents->Sol_Reagents Using DIC alone? Using HBTU/HATU? Check_Conditions Check Reaction Conditions Check_Base->Check_Conditions Optimal Sol_Base Switch to Collidine or NMM Check_Base->Sol_Base Using DIPEA? Sol_Conditions Minimize Pre-activation (1-5 min) Lower Temperature (e.g., 0°C) Check_Conditions->Sol_Conditions >5 min pre-activation? Room temp? End Racemization Minimized Check_Conditions->End Optimal Sol_Reagents->Check_Base Sol_Base->Check_Conditions Sol_Conditions->End

Caption: Logical workflow for troubleshooting tyrosine racemization.

References

H-Tyr-NH2 hcl stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride) that researchers, scientists, and drug development professionals may encounter during long-term storage and experimentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My lyophilized this compound powder has turned yellow or brown upon long-term storage. What is the cause and is it still usable?

Answer:

Discoloration of lyophilized this compound, typically to a yellow or brown hue, is often an indicator of degradation. The primary cause is likely oxidation of the phenol ring in the tyrosine residue. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Is it still usable?

The usability of the discolored product depends on the extent of degradation and the requirements of your experiment. The presence of colored impurities indicates a decrease in the purity of the main compound. For sensitive applications, such as in vitro or in vivo studies, using discolored this compound is not recommended as the degradation products could have altered biological activity or introduce confounding variables. For less sensitive applications, you may consider re-purifying the compound, but it is generally advisable to use a fresh, non-degraded batch.

Recommended Actions:

  • Assess Purity: If you have access to analytical instrumentation, perform an HPLC analysis to determine the purity of the discolored sample compared to a fresh sample.

  • Discard if Purity is Compromised: If significant degradation is confirmed, it is best to discard the sample to ensure the integrity of your experimental results.

  • Review Storage Conditions: Ensure that your storage conditions for new batches are optimal to prevent future degradation. Store the compound at -20°C or below, in a tightly sealed container, protected from light and moisture.

Question 2: I'm observing a loss of potency or inconsistent results in my bioassays using an older batch of this compound. Could this be related to storage?

Answer:

Yes, a loss of potency or inconsistent results are common consequences of this compound degradation during long-term storage. Several factors related to storage can contribute to this:

  • Chemical Degradation: As mentioned, oxidation is a key degradation pathway. Hydrolysis of the amide group is another potential issue, especially if the compound has been exposed to moisture. These chemical changes can alter the molecule's structure and its ability to interact with its biological target.

  • Formation of Impurities: The degradation products themselves may act as inhibitors or have off-target effects, leading to inconsistent or unexpected results in your assays.

  • Inaccurate Concentration: If the compound has degraded, the actual concentration of active this compound in your stock solution will be lower than calculated based on the initial weight, leading to a perceived loss of potency.

Recommended Actions:

  • Use a Fresh Batch: The most straightforward solution is to use a fresh, properly stored batch of this compound for your experiments.

  • Qualify Your Material: Before starting a new series of experiments with a new batch, it is good practice to perform a quality control check, such as HPLC, to confirm its purity and integrity.

  • Proper Handling of Solutions: Prepare fresh stock solutions for your experiments and avoid repeated freeze-thaw cycles. If you need to store solutions, aliquot them into single-use vials and store them at -20°C or -80°C for short periods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored under the following conditions:

  • Temperature: -20°C or lower. For very long-term storage (years), -80°C is preferable.[1][2][3]

  • Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize exposure to oxygen and moisture.[2]

  • Light: Protected from light by using an amber vial or by storing it in a dark place.[1][2]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.[1][2]

Q2: How should I handle lyophilized this compound when preparing a stock solution?

A2: To maintain the integrity of the compound, follow these steps:

  • Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, which can lead to hydrolysis.[1][2]

  • Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weigh out the desired amount quickly in a clean, dry environment.

  • Reseal the vial tightly, purge with an inert gas if possible, and return it to the recommended storage temperature.[2]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are:

  • Oxidation: The electron-rich phenol group of the tyrosine residue is susceptible to oxidation, which can lead to the formation of colored byproducts.[4] This is often accelerated by exposure to air, light, and metal ions.

  • Hydrolysis: The amide group (-NH2) can be hydrolyzed to a carboxylic acid, especially in the presence of moisture and at non-neutral pH.

  • Photodegradation: Exposure to UV light can induce degradation, contributing to both oxidation and other chemical modifications.

Q4: For how long can I store this compound in solution?

A4: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[3][5] If you must store a solution of this compound:

  • Use a sterile buffer at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis.[3]

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

  • Store the aliquots frozen at -20°C or -80°C.

  • For most peptides, storage in solution for more than a few weeks is not advisable.[5]

Quantitative Stability Data

The following table provides representative data on the stability of a lyophilized peptide similar to this compound under different long-term storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionDuration (Months)Purity (%)Appearance
-20°C, Dark, Desiccated 12 >98% White Powder
24>97%White Powder
4°C, Dark, Desiccated 12~95%White to Off-White Powder
24~90%Off-White to Pale Yellow Powder
25°C (Room Temp), Light 6<90%Yellowish Powder
12<80%Yellow to Brown Powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 275 nm (for tyrosine's phenol group).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the this compound to harsh conditions and then analyzing the resulting mixture by HPLC.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours. Then, prepare a 1 mg/mL solution for HPLC analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze all samples using the stability-indicating HPLC method described above and compare the chromatograms to a control sample (this compound dissolved in the appropriate solvent without stress).

Visualizations

cluster_storage Long-Term Storage of Lyophilized this compound cluster_conditions Optimal Conditions cluster_degradation Potential Degradation Pathways cluster_factors Contributing Factors H-Tyr-NH2_HCl This compound (Lyophilized Powder) Degradation Degradation Products (Impurities) H-Tyr-NH2_HCl->Degradation Improper Storage Leads To Temp Temperature ≤ -20°C Light Protection from Light Moisture Desiccated Environment Oxygen Inert Atmosphere High_Temp Elevated Temperature High_Temp->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation Moisture_Presence Moisture (Hydrolysis) Moisture_Presence->Degradation Oxygen_Presence Oxygen (Oxidation) Oxygen_Presence->Degradation

Caption: Logical relationship between storage conditions and degradation of this compound.

Start Start: Stability Assessment of this compound Prepare_Sample Prepare this compound Solution (e.g., 1 mg/mL) Start->Prepare_Sample Forced_Degradation Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Forced_Degradation HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Prepare_Sample->HPLC_Analysis Control Sample Forced_Degradation->HPLC_Analysis Stressed Samples Data_Analysis Compare Chromatograms to Control HPLC_Analysis->Data_Analysis Identify_Degradants Identify and Characterize Degradation Products Data_Analysis->Identify_Degradants End End: Determine Stability Profile Identify_Degradants->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing H-Tyr-NH2 HCl Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Tyr-NH2 HCl in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, we recommend a broad concentration range to determine the cytotoxic potential of this compound on your specific cell line. A typical starting range is from 0.1 µM to 1000 µM. A serial dilution, for example, using half-log or full-log steps, will help in identifying the IC50 value (the concentration at which 50% of cells are non-viable).

Q2: Which cell viability assay is most compatible with this compound?

A2: Tetrazolium-based assays such as MTT, MTS, and WST-1 are commonly used and are suitable for assessing the effects of this compound.[1][2] These assays measure metabolic activity, which is often used as an indicator of cell viability.[2] However, it is crucial to perform a control experiment to check for any direct interference of this compound with the assay reagents.[3]

Q3: How should I dissolve this compound for my experiments?

A3: this compound is generally soluble in aqueous solutions. For cell culture applications, it is recommended to dissolve it in sterile, serum-free culture medium or a buffered saline solution like PBS to prepare a stock solution. If you encounter solubility issues, you can try gentle warming or vortexing.[4] For compounds with poor solubility, a small amount of a solvent like DMSO can be used, but the final concentration in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: What is the typical incubation time for cells with this compound?

A4: The incubation time can vary depending on the cell type and the specific research question. Standard incubation times for cytotoxicity studies are 24, 48, and 72 hours.[5] Shorter or longer incubation periods may be necessary depending on the expected mechanism of action of the compound.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent pipetting.[3]

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media.[3]

    • Use calibrated pipettes and practice consistent pipetting techniques.

Issue 2: Low signal or no change in cell viability at expected cytotoxic concentrations.

  • Potential Cause: Reagent degradation, incorrect filter settings on the plate reader, or the cells may not be sensitive to the compound.[3]

  • Solution:

    • Prepare fresh assay reagents and store them according to the manufacturer's instructions.[3]

    • Verify the correct excitation and emission wavelengths for your specific assay.[3]

    • Confirm the viability of your cells using a positive control known to induce cell death.

Issue 3: The compound appears to interfere with the assay readings.

  • Potential Cause: this compound might have intrinsic color or fluorescence, or it could chemically react with the assay reagents.[3]

  • Solution:

    • Run a control experiment with this compound in cell-free media to measure any background absorbance or fluorescence.[3] Subtract this background value from your experimental readings.

    • If there is significant interference, consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based assays).[1]

Data Presentation

Table 1: Example Cell Viability Data for this compound in Different Cancer Cell Lines after 48-hour Incubation (MTT Assay)

This compound Concentration (µM)HeLa (% Viability)A549 (% Viability)MCF-7 (% Viability)
0 (Control)100100100
198.599.197.8
1095.296.594.3
5085.788.982.1
10070.375.465.8
25051.258.648.9
50030.835.128.4
100015.418.212.7

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Reagent Preparation:

  • MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a final concentration of 5 mg/mL.[2] Filter-sterilize the solution and store it at -20°C, protected from light.[2]

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

Experimental Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Add Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow for Cell Viability Assay with this compound.

Troubleshooting_Workflow cluster_problem Identify the Problem cluster_solutions Implement Solutions Start Unexpected Result High_Variability High Variability Between Replicates? Start->High_Variability Low_Signal Low Signal/No Effect? Start->Low_Signal Interference Suspected Compound Interference? Start->Interference High_Variability->Low_Signal No Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Yes Low_Signal->Interference No Check_Reagents Prepare Fresh Reagents Low_Signal->Check_Reagents Yes Run_Control Run Compound-Only Control Interference->Run_Control Yes Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting End Optimized Results Check_Pipetting->End Check_Reader Confirm Plate Reader Settings Check_Reagents->Check_Reader Check_Reader->End Change_Assay Consider Alternative Assay Run_Control->Change_Assay If Interference Confirmed Run_Control->End No Interference Change_Assay->End

Caption: Troubleshooting Workflow for this compound Cell Viability Assays.

References

Technical Support Center: Overcoming Poor Bioavailability of Tyrosine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of tyrosine precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with using N-Acetyl-L-Tyrosine (NALT) as an oral precursor to increase systemic L-tyrosine levels?

A1: The primary challenge with oral NALT is its inefficient conversion (deacetylation) into L-tyrosine within the body.[1] Despite its high water solubility, which was theorized to improve absorption, a significant portion of administered NALT is not converted and is instead excreted unchanged in the urine.[1][2] Human studies have consistently demonstrated that direct oral administration of L-tyrosine is significantly more effective at elevating plasma tyrosine concentrations than an equivalent dose of NALT.[1][2]

Q2: Why was NALT developed if its conversion to L-tyrosine is inefficient?

A2: NALT was developed to overcome the poor water solubility of L-tyrosine.[2] The addition of an acetyl group makes NALT significantly more soluble in water (approx. 25 mg/mL).[3][4][5] This property is particularly advantageous for parenteral nutrition (intravenous feeding) formulations, where solubility is a critical factor.[3][6][7] The initial hypothesis was that this enhanced solubility would lead to superior oral absorption and bioavailability, but this has not been supported by in vivo pharmacokinetic data in humans.[2][8]

Q3: What is the metabolic pathway for the conversion of NALT to L-tyrosine?

A3: NALT is a prodrug of L-tyrosine. After administration, it is absorbed and must undergo enzymatic deacetylation to release the active L-tyrosine. This conversion primarily occurs in the kidneys and, to some extent, the liver.[1][6][9] Once converted, L-tyrosine becomes available in the bloodstream to cross the blood-brain barrier and act as a precursor for the synthesis of crucial catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][9]

Q4: How does the oral bioavailability of NALT compare quantitatively to L-tyrosine?

A4: Direct comparisons show that L-tyrosine is far superior in raising plasma tyrosine levels. Studies indicate that oral L-tyrosine can increase plasma tyrosine levels by 130-276%.[1][10] In stark contrast, even intravenous administration of NALT resulted in only a 0-25% increase in plasma tyrosine.[1][10] A significant portion of the administered NALT dose (up to 56%) is excreted in the urine unchanged.[10][11][12]

Q5: Are there other tyrosine prodrugs that have shown better bioavailability than NALT?

A5: Yes, research has explored other prodrugs. For instance, a study in mice compared N-acetyl-L-tyrosine, O-phospho-L-tyrosine, and L-tyrosine methyl ester. It found that O-phospho-L-tyrosine and L-tyrosine methyl ester resulted in a substantial increase in tyrosine bioavailability, while N-acetyl-L-tyrosine was the least effective prodrug tested.[13][14] Esterification of the carboxyl group of L-tyrosine has also been shown to increase absorption rates significantly.[15]

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with tyrosine precursors.

Issue 1: Low or undetectable increase in plasma L-tyrosine after oral administration of a NALT formulation.
Possible Cause Troubleshooting Steps & Rationale
Inefficient In Vivo Deacetylation The enzymatic conversion of NALT to L-tyrosine is a known rate-limiting step.[2] The capacity of deacetylase enzymes, primarily in the kidney, may be saturated. Solution: Consider switching to a more efficiently converted precursor like L-tyrosine methyl ester or O-phospho-L-tyrosine.[13] Alternatively, direct administration of L-tyrosine is a more reliable method for increasing plasma levels.[2]
Rapid Renal Excretion A large fraction of absorbed NALT is rapidly cleared by the kidneys and excreted in the urine before it can be converted to L-tyrosine.[2][12] Solution: Modifying the formulation to achieve a more sustained release profile could potentially increase the time available for enzymatic conversion. However, the fundamental issue of poor conversion efficiency remains.
Poor Formulation Design The excipients or delivery vehicle may hinder the absorption of NALT across the intestinal epithelium. Solution: Re-evaluate the formulation. For poorly soluble compounds, strategies like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can be explored to improve intestinal permeation.[1][16]
Incorrect Dosing The administered dose may be insufficient to produce a detectable change in plasma tyrosine levels, especially given NALT's poor conversion rate. Solution: Perform a dose-response study. However, be aware that simply increasing the dose of NALT may not overcome the issue of inefficient conversion and could lead to higher excretion of the unchanged compound.[10]
Issue 2: High variability in experimental results between subjects.
Possible Cause Troubleshooting Steps & Rationale
Genetic Variation in Metabolism There may be inter-individual differences in the expression or activity of the deacetylase enzymes responsible for converting NALT to L-tyrosine. Solution: Increase the number of subjects per group to improve statistical power. If feasible, stratify subjects based on metabolic profiles or consider using a more direct precursor like L-tyrosine to reduce metabolic variability.
Influence of Food The presence or absence of food can significantly affect the absorption of orally administered compounds by altering gastric pH and emptying rate.[16][17] Solution: Standardize feeding protocols. Ensure that all subjects are fasted for a consistent period before administration and that food is withheld for a set time post-administration. Record food and water intake.
Inconsistent Gavage Technique Improper oral gavage technique can lead to inaccurate dosing or aspiration, causing high variability in absorption. Solution: Ensure all personnel are thoroughly trained in proper gavage techniques for the specific animal model. Use appropriate gavage needle sizes and verify the correct placement for each administration.

Data Presentation

Table 1: Comparison of Physical Properties and Bioavailability
CompoundMolecular FormulaWater SolubilityKey Bioavailability FindingReference(s)
L-Tyrosine C₉H₁₁NO₃PoorOral admin. increases plasma levels by 130-276%.[10],[1]
N-Acetyl-L-Tyrosine (NALT) C₁₁H₁₃NO₄High (~25 mg/mL)IV admin. increases plasma levels by only 0-25%. Up to 56% is excreted unchanged in urine.[6],[3],[10],[1],[12]
O-Phospho-L-Tyrosine C₉H₁₂NO₆P-Showed substantial increase in bioavailability in mice; more effective than NALT.[13]
L-Tyrosine Methyl Ester C₁₀H₁₃NO₃-Showed substantial increase in bioavailability in mice; more effective than NALT.[13]

Key Experimental Protocols

Protocol 1: Comparative Oral Bioavailability Study in a Rodent Model (NALT vs. L-Tyrosine)
  • Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before administration but allow free access to water.

  • Formulation Preparation:

    • L-Tyrosine Suspension: Prepare a suspension of L-Tyrosine in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.

    • NALT Solution: Prepare a solution of NALT in sterile water.

  • Administration:

    • Divide rats into groups (n=6 per group): Vehicle control, L-Tyrosine, NALT.

    • Administer the respective formulations orally via gavage at a predetermined equimolar dose.

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-dose (0h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[1]

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.[1]

  • Sample Analysis:

    • Develop and validate an HPLC method for the simultaneous quantification of NALT and L-tyrosine in rat plasma.[1]

    • Precipitate plasma proteins using an appropriate agent (e.g., trichloroacetic acid or acetonitrile).

    • Analyze the supernatant using the validated HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for L-tyrosine in each group.

    • Compare the parameters statistically to determine the relative bioavailability.

Visualizations

Metabolic and Experimental Pathways

cluster_0 Metabolic Pathway of NALT NALT_Admin Oral NALT Administration Absorption GI Absorption NALT_Admin->Absorption NALT_Blood NALT in Bloodstream Absorption->NALT_Blood Kidney Kidney / Liver (Deacetylation) NALT_Blood->Kidney ~44% Excretion Renal Excretion (Unchanged NALT) NALT_Blood->Excretion ~56% LTyr_Blood L-Tyrosine in Bloodstream Kidney->LTyr_Blood Inefficient Conversion BBB Blood-Brain Barrier LTyr_Blood->BBB LTyr_Brain L-Tyrosine in Brain BBB->LTyr_Brain Neurotrans Dopamine, Norepinephrine LTyr_Brain->Neurotrans

Caption: Metabolic fate of oral N-Acetyl-L-Tyrosine (NALT).

cluster_1 Experimental Workflow for Bioavailability Assessment Formulation 1. Prepare Formulations (e.g., NALT, L-Tyr, Vehicle) Animal_Admin 2. Oral Administration to Fasted Subjects Formulation->Animal_Admin Blood_Collection 3. Serial Blood Sampling (e.g., 0-24h) Animal_Admin->Blood_Collection Plasma_Sep 4. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Sample_Prep 5. Sample Preparation (Protein Precipitation) Plasma_Sep->Sample_Prep HPLC 6. HPLC Analysis (Quantify Precursor & Tyr) Sample_Prep->HPLC PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Conclusion 8. Compare Bioavailability PK_Analysis->Conclusion

Caption: Workflow for in vivo tyrosine precursor bioavailability studies.

cluster_2 Troubleshooting: Low Plasma Tyrosine Start Low Plasma Tyrosine Levels Observed Check_Conversion Is the precursor NALT? Start->Check_Conversion Inefficient Problem: Inefficient Deacetylation is likely. High renal excretion. Check_Conversion->Inefficient Yes Check_Formulation Is the formulation optimized for absorption? Check_Conversion->Check_Formulation No Switch_Precursor Solution: Switch to L-Tyrosine or a more efficient prodrug. Inefficient->Switch_Precursor Check_Dose Was a dose-response study performed? Check_Formulation->Check_Dose Yes Bad_Formulation Problem: Poor intestinal permeation or instability. Check_Formulation->Bad_Formulation No Improve_Formulation Solution: Re-evaluate excipients. Consider nanoformulations (SLNs). Low_Dose Problem: Insufficient dose administered. Check_Dose->Low_Dose No Dose_Study Solution: Conduct a dose-ranging study to confirm dose adequacy. Bad_Formulation->Improve_Formulation Low_Dose->Dose_Study

References

Technical Support Center: Purification of H-Tyr-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the crude product of H-Tyr-NH2 HCl.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Purification The product may be partially soluble in the solvent used for washing or precipitation.- Use a solvent in which the product is sparingly soluble for washing and precipitation (e.g., cold diethyl ether or hexane).- Minimize the volume of solvent used for washing.- Ensure complete precipitation by cooling the solution for an adequate amount of time.
Product Fails to Crystallize - The concentration of the product in the solution may be too low.- The presence of significant impurities may inhibit crystallization.- The chosen solvent system may not be appropriate.- Concentrate the solution by evaporating some of the solvent under reduced pressure.- Attempt to purify further using column chromatography to remove impurities before crystallization.- Try different solvent systems for recrystallization. A solvent screen can be performed on a small scale.
Oily Product Obtained Instead of Solid - Residual solvent may be present.- The product may have a low melting point or be hygroscopic.- Impurities may be preventing solidification.- Dry the product thoroughly under high vacuum, possibly with gentle heating.- Store the product in a desiccator over a suitable drying agent like P2O5 and KOH.[1]- Purify the product further by column chromatography.
Persistent Impurities Detected by Analysis (e.g., NMR, HPLC) - The chosen purification method may not be effective for removing specific impurities.- Co-elution of impurities with the product during column chromatography.- If using column chromatography, try a different solvent system or a different stationary phase.[1]- For recrystallization, attempt multiple recrystallization steps.- Consider an alternative purification technique, such as preparative HPLC.
Discolored Product (e.g., Yellow or Brown) - Presence of colored impurities from starting materials or byproducts.- Decomposition of the product.- Treat the solution with activated carbon before filtration during recrystallization to remove some colored impurities.- Ensure that the purification process is carried out at appropriate temperatures to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (e.g., from protecting group removal), and residual solvents. Without knowing the specific synthetic route, it is difficult to pinpoint exact impurities. However, general organic contaminants are often present.[2][3][4][5]

Q2: What is a suitable solvent for recrystallizing this compound?

A2: The choice of solvent depends on the impurity profile. A good starting point is a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given that this compound is a salt, polar solvents are generally required. Mixtures of alcohols (e.g., methanol, ethanol) and water, or alcohols and less polar solvents like dichloromethane or ethyl acetate, could be effective. The solubility of L-tyrosine is pH-dependent, being more soluble in acidic conditions.[6]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography on silica gel is a common method for purifying amino acid derivatives.[1] A typical eluent system would be a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane).[1] The polarity of the eluent can be adjusted to achieve optimal separation.

Q4: How can I effectively remove residual solvents from my purified product?

A4: To remove residual solvents, the purified this compound should be dried under high vacuum. Gentle heating can be applied if the compound is thermally stable. For stubborn solvents, co-evaporation with a more volatile solvent in which the product is not soluble can be effective. Storing the product in a desiccator over P2O5 and KOH is also recommended for thorough drying.[1]

Q5: My purified product appears to be degrading. How can I store it properly?

A5: this compound, like many amino acid derivatives, should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term storage, keeping it at -20°C is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a silica gel slurry in the initial, least polar eluent. Pack a column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the initial, non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).[1]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the resulting solid under high vacuum.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound dissolve Dissolve crude_product->dissolve hot_solvent Minimum Hot Solvent hot_solvent->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool Cool Slowly hot_filtration->cool crystals Crystals Form cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution cluster_analysis Analysis cluster_isolation Isolation crude_product Crude this compound load_sample Load Sample onto Column crude_product->load_sample silica_column Prepare Silica Gel Column silica_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent dry Dry under Vacuum evaporate_solvent->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Validation & Comparative

H-Tyr-NH2 HCl vs. N-Acetyl-L-tyrosine: A Comparative Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the bioavailability of active compounds and their prodrugs is paramount for effective formulation and therapeutic application. This guide provides a detailed comparison of the bioavailability of two L-tyrosine derivatives: L-Tyrosinamide hydrochloride (H-Tyr-NH2 HCl) and N-Acetyl-L-tyrosine (NALT). While both are designed to enhance the delivery of L-tyrosine, a precursor to key catecholamine neurotransmitters, their efficacy in vivo presents a study in contrasts.

Executive Summary

Extensive research demonstrates that despite its enhanced water solubility, N-Acetyl-L-tyrosine (NALT) exhibits poor bioavailability.[1][2][3] A significant portion of administered NALT is not converted to L-tyrosine and is excreted unchanged.[2][3] Conversely, oral L-tyrosine supplementation reliably and significantly elevates plasma tyrosine concentrations.[2][3] In stark contrast to the wealth of data on NALT, there is a notable absence of publicly available in vivo bioavailability data for this compound. This guide will present the robust evidence for NALT's pharmacokinetic profile and clearly delineate the current knowledge gap regarding this compound.

N-Acetyl-L-tyrosine (NALT) Bioavailability: A Critical Review

NALT was developed to overcome the poor water solubility of L-tyrosine, with the hypothesis that increased solubility would lead to superior bioavailability.[2][3] However, human and animal studies have consistently refuted this assumption. The primary reason for NALT's poor performance is the inefficient in vivo deacetylation of NALT back into L-tyrosine.[2]

Quantitative Data Summary

The following table summarizes the comparative efficacy of intravenous (IV) N-Acetyl-L-tyrosine and oral L-tyrosine in elevating plasma L-tyrosine levels.

ParameterN-Acetyl-L-tyrosine (Intravenous)L-Tyrosine (Oral)
Dosage 5 g100 mg/kg
Peak Plasma Tyrosine Increase 0% to 25%[2][3]130% to 276%[2][3]
Duration of Elevated Levels Not applicable due to low conversion[2]Up to 8 hours[2]
Urinary Excretion (Unchanged) 35% to 60% of dose excreted as NALT[2][3][4]Not a significant pathway[2]

Experimental Protocols

The data presented above is derived from key clinical studies. The methodologies employed in these studies are crucial for interpreting the results.

N-Acetyl-L-tyrosine Intravenous Infusion Study
  • Objective: To determine the efficacy of intravenously administered NALT as an L-tyrosine precursor in healthy humans.[2]

  • Subjects: Eleven healthy human volunteers.[2]

  • Methodology: A 5-gram dose of NALT was administered as a 4-hour continuous intravenous infusion.[2]

  • Sample Collection: Blood samples were collected periodically to measure plasma concentrations of NALT and L-tyrosine. Urine was collected over a 4-hour period to quantify the amount of unchanged NALT excreted.[2]

  • Key Findings: Plasma L-tyrosine levels increased by a mere 25%, and 56% of the infused NALT was excreted unchanged in the urine, indicating poor conversion.[2]

Metabolic Pathways and Experimental Workflow

The metabolic fate of N-Acetyl-L-tyrosine is a critical factor in its low bioavailability. The following diagrams illustrate the metabolic pathway and a generalized experimental workflow for assessing bioavailability.

metabolic_pathway cluster_nalt N-Acetyl-L-tyrosine (NALT) Pathway cluster_ltyr L-Tyrosine Pathway cluster_synthesis Neurotransmitter Synthesis NALT N-Acetyl-L-tyrosine (Administered) Deacetylation Deacetylation (Inefficient in vivo) NALT->Deacetylation Poor Conversion Excretion Urinary Excretion (Unchanged NALT) NALT->Excretion ~35-60% LTyr_from_NALT L-Tyrosine Deacetylation->LTyr_from_NALT Limited LTyr_pool L-Tyrosine Pool LTyr_from_NALT->LTyr_pool LTyr L-Tyrosine (Administered) Absorption Absorption LTyr->Absorption LTyr_in_plasma L-Tyrosine (in Plasma) Absorption->LTyr_in_plasma LTyr_in_plasma->LTyr_pool TH Tyrosine Hydroxylase LTyr_pool->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine experimental_workflow start Start: Administration of Test Compound (e.g., NALT or L-Tyrosine) blood_sampling Serial Blood Sampling start->blood_sampling urine_collection Urine Collection start->urine_collection sample_processing Sample Processing (e.g., Centrifugation) blood_sampling->sample_processing urine_collection->sample_processing analysis Bioanalytical Method (e.g., HPLC) sample_processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Determination of Bioavailability pk_analysis->bioavailability

References

A Comparative Analysis of Tyrosine Derivatives as Neurotransmitter Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of L-Tyrosine, N-Acetyl-L-Tyrosine (NALT), and L-DOPA as precursors for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

The synthesis of catecholamine neurotransmitters is a critical pathway for neuronal communication, influencing a wide range of physiological and cognitive processes. L-Tyrosine, an amino acid, is the initial precursor in this pathway. Its derivatives, N-Acetyl-L-Tyrosine (NALT) and L-DOPA, have been investigated for their potential to modulate neurotransmitter levels, particularly in conditions of increased demand or depletion. This guide evaluates their comparative efficacy based on available scientific evidence.

Comparative Efficacy and Bioavailability

The effectiveness of a neurotransmitter precursor is largely dependent on its ability to cross the blood-brain barrier and be converted into the target neurotransmitter. The following table summarizes quantitative data from studies comparing L-Tyrosine, NALT, and L-DOPA.

ParameterL-TyrosineN-Acetyl-L-Tyrosine (NALT)L-DOPA
Primary Role Natural precursor to L-DOPASynthetic derivative of L-TyrosineDirect precursor to Dopamine
Bioavailability Readily increases plasma tyrosine levels.[1]Theoretically more bioavailable due to higher water solubility, but studies show inefficient conversion to tyrosine and high excretion rates.[1][2]Can cross the blood-brain barrier and is directly converted to dopamine.[3]
Effect on Plasma Tyrosine Levels Oral administration of 100 mg/kg can increase plasma tyrosine levels by 130-276%.Intravenous administration of 5g resulted in only a 0-25% increase in plasma tyrosine levels.[4]Not applicable, as it is further down the synthesis pathway.
Effect on Brain Neurotransmitter Levels Can increase brain catecholamine concentration under stressful conditions.[5]Found to be the least effective prodrug for increasing brain tyrosine levels in mice compared to other tyrosine forms.[4]Administration of a liposomal prodrug of L-DOPA resulted in a 2.5-fold increase in basal dopamine levels in the rat striatum.[6]
Conversion Efficiency Rate-limiting step is the conversion to L-DOPA by tyrosine hydroxylase.[7]Inefficient in-vivo deacetylation to L-Tyrosine.[8]Directly converted to dopamine by aromatic L-amino acid decarboxylase.[9]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures involved in the study of these precursors, the following diagrams are provided.

cluster_tyrosine_pathway L-Tyrosine Pathway cluster_nalt_pathway NALT Pathway cluster_dopamine_synthesis Dopamine Synthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) N-Acetyl-L-Tyrosine N-Acetyl-L-Tyrosine N-Acetyl-L-Tyrosine->L-Tyrosine Deacetylation (in kidney) Excreted Unchanged Excreted Unchanged N-Acetyl-L-Tyrosine->Excreted Unchanged Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Synthesis from Tyrosine Derivatives.

cluster_preclinical_study Preclinical Experimental Workflow Animal Model\n(e.g., Rodent) Animal Model (e.g., Rodent) Precursor Administration\n(Oral, IP) Precursor Administration (Oral, IP) Animal Model\n(e.g., Rodent)->Precursor Administration\n(Oral, IP) In Vivo Microdialysis In Vivo Microdialysis Precursor Administration\n(Oral, IP)->In Vivo Microdialysis Sample Collection\n(Dialysate) Sample Collection (Dialysate) In Vivo Microdialysis->Sample Collection\n(Dialysate) Neurotransmitter Quantification Neurotransmitter Quantification Sample Collection\n(Dialysate)->Neurotransmitter Quantification Data Analysis Data Analysis Neurotransmitter Quantification->Data Analysis Results Results Data Analysis->Results

Workflow for in vivo neurotransmitter analysis.

L-Tyrosine L-Tyrosine Crosses BBB Crosses BBB L-Tyrosine->Crosses BBB Limited by Amino Acid Transporters Neuronal Uptake Neuronal Uptake L-Tyrosine->Neuronal Uptake NALT NALT NALT->Crosses BBB Theoretically Enhanced (Poor Conversion) NALT->Neuronal Uptake Inefficient L-DOPA L-DOPA L-DOPA->Crosses BBB Effective Transport L-DOPA->Neuronal Uptake Crosses BBB->Neuronal Uptake Conversion to\nDopamine Conversion to Dopamine Neuronal Uptake->Conversion to\nDopamine Neurotransmitter\nRelease Neurotransmitter Release Conversion to\nDopamine->Neurotransmitter\nRelease

Logical relationship of precursor brain entry and action.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement in Rodent Striatum

This protocol is a generalized procedure for measuring extracellular dopamine levels in the rat striatum following the administration of a precursor.[10]

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted into the striatum. The animal is allowed to recover for a set period.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Precursor Administration: The tyrosine derivative (L-Tyrosine, NALT, or L-DOPA) is administered via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Dialysate collection continues at the same intervals for a specified duration post-administration.

  • Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine and its metabolites.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Catecholamine Quantification

This is a common method for quantifying catecholamines in biological samples like brain tissue homogenates or microdialysates.[8]

  • Sample Preparation: Brain tissue is homogenized in an ice-cold solution (e.g., 0.1 M perchloric acid with an antioxidant like sodium metabisulfite) to precipitate proteins and stabilize the neurotransmitters.[8] The homogenate is then centrifuged, and the supernatant is filtered.[8]

  • Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. The mobile phase, a buffered solution, separates the catecholamines based on their physicochemical properties.

  • Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive catecholamines to oxidize, which generates an electrical current.

  • Quantification: The current generated is proportional to the concentration of the analyte. By comparing the peak areas of the samples to those of known standards, the concentration of dopamine, norepinephrine, and epinephrine in the original sample can be accurately determined.[11]

Conclusion

The selection of a tyrosine derivative as a neurotransmitter precursor depends on the specific research or therapeutic goal.

  • L-Tyrosine is a natural and effective means of increasing plasma tyrosine levels, which can support catecholamine synthesis, particularly in situations of high demand or stress.[5]

  • L-DOPA serves as a potent and direct precursor to dopamine, making it a cornerstone in the treatment of dopamine deficiency disorders like Parkinson's disease.[3]

  • N-Acetyl-L-Tyrosine (NALT) , despite its enhanced solubility, appears to be an inefficient precursor for raising systemic and brain tyrosine levels due to poor conversion in the body.[4][8]

For researchers and drug development professionals, these findings underscore the importance of considering the in vivo metabolic fate of precursor compounds. While chemical modifications may enhance properties like solubility, they do not guarantee improved biological efficacy. Future research should focus on direct, head-to-head comparative studies to further elucidate the relative potencies and neurochemical effects of these and other novel tyrosine derivatives.

References

Validating the efficacy of H-Tyr-NH2 hcl in increasing dopamine levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of strategies to increase dopamine levels, with a focus on the precursor L-Tyrosine and its potential alternatives.

While direct experimental data on the efficacy of H-Tyr-NH2 HCl (Tyrosinamide hydrochloride) in elevating dopamine levels remains limited in publicly accessible literature, this guide offers a framework for its evaluation by comparing established dopamine precursors, L-Tyrosine and Levodopa (L-DOPA). Understanding the mechanisms, efficacy, and experimental validation of these compounds is crucial for the development of novel dopaminergic agents.

Overview of Dopamine Synthesis and Precursor Strategy

Dopamine, a critical neurotransmitter, is synthesized in the brain from the amino acid L-Tyrosine.[1] The synthesis pathway is a multi-step enzymatic process, with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH) being the rate-limiting step.[1][2] The strategy behind using precursors like L-Tyrosine is to increase the availability of the initial substrate for dopamine synthesis.

Comparison of Dopamine Precursors

FeatureL-TyrosineLevodopa (L-DOPA)This compound (Tyrosinamide hydrochloride)
Mechanism of Action Increases the substrate pool for the enzyme tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.[1][2]Bypasses the rate-limiting step by directly converting to dopamine via the enzyme aromatic L-amino acid decarboxylase (AADC).[3]Presumed to act as a soluble form of tyrosine, potentially increasing its bioavailability and uptake into the brain.
Blood-Brain Barrier Permeability Crosses the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[4]Actively transported across the blood-brain barrier.Expected to cross the blood-brain barrier, though specific transport mechanisms are not well-documented.
Reported Efficacy Modest increases in dopamine levels, particularly under conditions of high cognitive demand or stress.[5][6] Its effectiveness can be limited by the saturation of tyrosine hydroxylase.Potent and rapid increase in dopamine levels, forming the cornerstone of Parkinson's disease treatment.[7]Efficacy in increasing dopamine levels is not yet established in published studies.
Potential Side Effects Generally well-tolerated at standard doses.Can induce motor fluctuations and dyskinesias with long-term use.[7]Potential side effects are unknown due to a lack of clinical data.

Experimental Protocols for Efficacy Validation

To validate the efficacy of a compound like this compound in increasing dopamine levels, a standardized experimental protocol is essential. The following outlines a general approach using in vivo microdialysis in a rodent model.

In Vivo Microdialysis with HPLC-ECD

This technique allows for the direct measurement of extracellular dopamine and its metabolites in specific brain regions of a freely moving animal.

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

2. Surgical Implantation of Microdialysis Probe:

  • Rats are anesthetized (e.g., with isoflurane).

  • A guide cannula is stereotaxically implanted, targeting a dopamine-rich brain region such as the striatum or nucleus accumbens.

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed to recover for a minimum of 48 hours post-surgery.

3. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • After a stabilization period (e.g., 60-90 minutes), dialysate samples are collected at regular intervals (e.g., every 20 minutes).

4. Drug Administration:

  • A baseline of dopamine levels is established by collecting several pre-administration samples.

  • The test compound (e.g., this compound, L-Tyrosine, or L-DOPA) or vehicle (control) is administered (e.g., via intraperitoneal injection or oral gavage).

  • Dialysate collection continues for a specified period post-administration to monitor changes in dopamine levels.

5. Neurochemical Analysis:

  • Dopamine and its metabolites (DOPAC and HVA) in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • The system is calibrated with known standards of dopamine, DOPAC, and HVA.

6. Data Analysis:

  • Results are typically expressed as a percentage change from the baseline dopamine concentration.

  • Statistical analysis (e.g., ANOVA) is used to compare the effects of the test compound with the control group.

Visualizing the Dopamine Synthesis Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the dopamine synthesis pathway and a typical experimental workflow for evaluating dopamine precursors.

Dopamine_Synthesis_Pathway cluster_blood Bloodstream cluster_neuron Dopaminergic Neuron L-Tyrosine_blood L-Tyrosine L-Tyrosine_neuron L-Tyrosine L-Tyrosine_blood->L-Tyrosine_neuron LNAA Transporter L-DOPA L-DOPA L-Tyrosine_neuron->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine AADC

Dopamine Synthesis Pathway

Experimental_Workflow Animal_Model Rodent Model Selection (e.g., Wistar Rat) Surgery Stereotaxic Surgery: Implantation of Guide Cannula Animal_Model->Surgery Recovery Post-Surgical Recovery (≥ 48 hours) Surgery->Recovery Microdialysis In Vivo Microdialysis: Probe Insertion & Perfusion Recovery->Microdialysis Baseline Baseline Sample Collection (Pre-Administration) Microdialysis->Baseline Administration Administration of This compound or Control Baseline->Administration Post_Admin_Samples Post-Administration Sample Collection Administration->Post_Admin_Samples Analysis HPLC-ECD Analysis of Dopamine & Metabolites Post_Admin_Samples->Analysis Data_Analysis Statistical Analysis & Comparison Analysis->Data_Analysis

Experimental Workflow

Conclusion

While this compound presents an interesting candidate for dopamine modulation, its efficacy requires rigorous experimental validation. The established knowledge of L-Tyrosine and L-DOPA provides a valuable benchmark for comparison. By employing robust experimental protocols, such as in vivo microdialysis, researchers can systematically evaluate the potential of novel compounds to augment dopamine neurotransmission. Future studies are warranted to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its potential as a therapeutic agent.

References

In Vivo Validation of H-Tyr-NH2 HCl as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a significant lack of published in vivo studies, comparative therapeutic data, and established signaling pathways specifically for H-Tyr-NH2 HCl (Tyrosinamide hydrochloride). Therefore, this guide provides a comparative analysis using the well-researched parent amino acid, L-Tyrosine , as a benchmark. The experimental protocols and therapeutic data presented herein pertain to L-Tyrosine and serve as a foundational framework for the potential future in vivo validation of this compound.

Introduction

This compound, or Tyrosinamide hydrochloride, is a derivative of the amino acid L-Tyrosine. While its therapeutic potential remains largely unexplored in published literature, the extensive research on L-Tyrosine provides a strong basis for hypothesizing its potential areas of efficacy and for designing a robust in vivo validation strategy. L-Tyrosine is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine and has been shown to play a role in mitigating the effects of stress on cognitive function.[1][2] This guide will compare the known therapeutic effects of L-Tyrosine with the hypothetical potential of this compound, provide detailed experimental protocols for in vivo validation, and visualize the relevant biological and experimental pathways.

Comparative Therapeutic Landscape: L-Tyrosine vs. Hypothetical this compound

L-Tyrosine supplementation has been primarily investigated for its ability to counteract cognitive decline under stressful conditions.[1][2] It is believed to exert its effects by replenishing the levels of dopamine and norepinephrine that are depleted during stress.[3] The therapeutic potential of this compound is currently speculative and would require extensive preclinical and clinical investigation.

Therapeutic TargetL-TyrosineThis compound (Hypothetical)
Mechanism of Action Precursor to catecholamine neurotransmitters (dopamine and norepinephrine).[4][5]Unknown. Potentially similar to L-Tyrosine, but the amide group could alter its pharmacokinetic and pharmacodynamic properties.
Primary Indication Mitigation of stress-induced cognitive decline.[1][2]To be determined through in vivo studies. Potential areas could include cognitive enhancement, mood regulation, or neuroprotection.
Supporting Evidence Numerous animal and human studies demonstrating improved working memory and cognitive flexibility under physical and psychological stress.[1][2][6][7]No published in vivo data available.

Quantitative Data Summary: L-Tyrosine Effects on Cognitive Performance

The following table summarizes findings from studies on L-Tyrosine supplementation.

Study PopulationStressorDosageKey Findings
Healthy AdultsMilitary Combat Training2 g/day for 5 daysImproved various aspects of cognitive function relative to placebo.[1]
Healthy AdultsCold and High-Altitude StressUp to 20 gPrevented some of the cognitive decline in response to physical stressors.[1]
Healthy AdultsMentally Demanding TaskNot specifiedSignificantly improved working memory compared to placebo.
Healthy AdultsDemanding Situational ConditionsNot specifiedAcutely counteracts decrements in working memory and information processing.[2][4]

Experimental Protocols for In Vivo Validation

The following is a proposed experimental protocol for the in vivo validation of a novel therapeutic agent like this compound in a rodent model, focusing on assessing its effects on cognitive function.

Animal Model and Housing
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Mice will be housed in groups of 4-5 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water will be available ad libitum.

  • Acclimation: Animals will be acclimated to the housing facility for at least one week prior to the start of the experiments.

Compound Administration
  • Test Article: this compound dissolved in sterile saline.

  • Vehicle Control: Sterile saline.

  • Positive Control: L-Tyrosine (e.g., 100 mg/kg) dissolved in sterile saline.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Dosing Regimen: Animals will be randomly assigned to treatment groups (Vehicle, this compound low dose, this compound high dose, L-Tyrosine). Injections will be administered 30 minutes prior to behavioral testing.

Behavioral Assessment of Cognitive Function

A battery of behavioral tests will be used to assess different aspects of cognitive function.

  • Y-Maze Test for Spatial Working Memory:

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Each mouse is placed in the center of the maze and allowed to freely explore the arms for 8 minutes. The sequence of arm entries is recorded.

    • Endpoint: Spontaneous alternation percentage, calculated as (Number of alternations / (Total arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.[8]

  • Morris Water Maze for Spatial Learning and Memory:

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[9][10]

    • Procedure:

      • Acquisition Phase (4 days): Four trials per day where the mouse must find the hidden platform. The time to find the platform (escape latency) is recorded.

      • Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured.[10]

    • Endpoints: Escape latency during acquisition and time spent in the target quadrant during the probe trial.

  • Fear Conditioning Test for Associative Learning and Memory:

    • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

    • Procedure:

      • Training Day: The mouse is placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; a mild foot shock).

      • Contextual Fear Test (24 hours later): The mouse is returned to the same chamber, and freezing behavior (a measure of fear) is recorded.

      • Cued Fear Test (48 hours later): The mouse is placed in a novel chamber and presented with the CS (tone), and freezing behavior is recorded.

    • Endpoint: Percentage of time spent freezing in both the contextual and cued tests.[8]

Neurochemical Analysis
  • Procedure: Following the final behavioral test, animals will be euthanized, and brain tissue (specifically the prefrontal cortex and hippocampus) will be collected.

  • Analysis: High-performance liquid chromatography (HPLC) will be used to measure the levels of dopamine, norepinephrine, and their metabolites.

Signaling and Experimental Workflow Diagrams

L-Tyrosine Signaling Pathway

The following diagram illustrates the established pathway for the synthesis of catecholamine neurotransmitters from L-Tyrosine.

L_Tyrosine_Signaling_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Caption: L-Tyrosine to Norepinephrine Synthesis Pathway.

Experimental Workflow for In Vivo Validation

This diagram outlines the proposed experimental workflow for validating the therapeutic potential of this compound.

In_Vivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Animal Model Selection (C57BL/6 Mice) Dosing Compound Administration (Vehicle, this compound, L-Tyrosine) Animal_Model->Dosing Behavioral_Testing Behavioral Assessment (Y-Maze, Morris Water Maze, Fear Conditioning) Dosing->Behavioral_Testing Neurochemical_Analysis Post-Mortem Neurochemical Analysis (HPLC) Behavioral_Testing->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis

Caption: Proposed Experimental Workflow for this compound.

Conclusion

While this compound remains an unvalidated compound, the extensive research on its parent molecule, L-Tyrosine, provides a clear and logical roadmap for its in vivo evaluation. The proposed experimental protocols and workflows offer a comprehensive strategy to investigate its potential therapeutic effects on cognitive function. Future research should focus on conducting these foundational in vivo studies to determine if this compound offers any advantages over L-Tyrosine and to elucidate its specific mechanism of action. Until such data is available, any claims regarding the therapeutic efficacy of this compound are purely speculative.

References

A Comparative Analysis of H-Tyr-NH2 HCl and L-DOPA as Dopamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride) and L-DOPA (Levodopa), two compounds with theoretical and established roles, respectively, in the biosynthesis of dopamine. This document is intended for an audience with a background in neuroscience, pharmacology, and drug development, offering a detailed examination of their mechanisms of action, a summary of available performance data, and standardized experimental protocols for their evaluation.

While L-DOPA is a cornerstone in the treatment of dopamine-deficient conditions such as Parkinson's disease, the performance of this compound as a dopamine precursor is not well-documented in publicly available scientific literature. Therefore, this comparison juxtaposes the established efficacy and known side effects of L-DOPA with the theoretical potential of this compound, derived from its status as a tyrosine derivative.

Mechanism of Action and Signaling Pathways

Dopamine is a critical neurotransmitter synthesized in the brain through a series of enzymatic reactions. The primary pathway begins with the amino acid L-tyrosine.

L-Tyrosine Pathway (Relevant for this compound):

This compound is an amide derivative of L-tyrosine. For it to serve as a dopamine precursor, it would likely need to be first converted to L-tyrosine. The subsequent conversion of L-tyrosine to L-DOPA is catalyzed by the enzyme tyrosine hydroxylase (TH). This step is the rate-limiting step in dopamine synthesis.[1]

L-DOPA Pathway:

L-DOPA is the immediate precursor to dopamine. It bypasses the rate-limiting step involving tyrosine hydroxylase. L-DOPA is converted directly to dopamine by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).

Below are diagrams illustrating the distinct entry points of these compounds into the dopamine synthesis pathway.

G cluster_tyr L-Tyrosine Pathway HTyrNH2 This compound LTyr L-Tyrosine HTyrNH2->LTyr Conversion (Hypothesized) LDOPA_tyr L-DOPA LTyr->LDOPA_tyr Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine_tyr Dopamine LDOPA_tyr->Dopamine_tyr DOPA Decarboxylase (DDC/AADC) G cluster_ldopa L-DOPA Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC/AADC) G cluster_workflow Comparative Experimental Workflow start Start: Hypothesis Formulation in_vitro In Vitro Characterization start->in_vitro th_assay Tyrosine Hydroxylase Activity Assay in_vitro->th_assay ddc_assay DOPA Decarboxylase Activity Assay in_vitro->ddc_assay release_assay Dopamine Release from Cell Cultures in_vitro->release_assay in_vivo In Vivo Efficacy and Safety th_assay->in_vivo ddc_assay->in_vivo release_assay->in_vivo animal_model Animal Model of Dopamine Depletion in_vivo->animal_model microdialysis In Vivo Microdialysis in_vivo->microdialysis behavioral Behavioral Assessment animal_model->behavioral data_analysis Data Analysis and Comparison behavioral->data_analysis microdialysis->data_analysis conclusion Conclusion and Publication data_analysis->conclusion

References

Head-to-head comparison of H-Tyr-NH2 hcl and L-Tyrosine in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: H-Tyr-NH2 HCl vs. L-Tyrosine in Behavioral Studies

A Comparative Analysis for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of this compound (Tyrosinamide hydrochloride) and L-Tyrosine in the context of behavioral studies. A thorough review of scientific literature reveals a significant disparity in the available research. While L-Tyrosine has been extensively studied for its effects on behavior, cognition, and stress, there is a notable absence of peer-reviewed behavioral studies on this compound.

Therefore, this guide will primarily focus on the well-documented behavioral effects of L-Tyrosine, presenting quantitative data and detailed experimental protocols from key studies. The lack of available data for this compound will be highlighted, underscoring a critical gap in the current understanding of its potential behavioral pharmacology.

L-Tyrosine: A Comprehensive Overview of Behavioral Effects

L-Tyrosine is an amino acid precursor to the catecholamine neurotransmitters dopamine and norepinephrine.[1] Its role in brain chemistry has made it a subject of numerous behavioral studies, particularly concerning its effects on cognitive performance under stressful conditions.

Cognitive Enhancement under Stress

A significant body of research indicates that L-Tyrosine supplementation can counteract decrements in cognitive function induced by demanding situations.[1][2] Studies have shown that L-Tyrosine can improve working memory and information processing when individuals are exposed to stressors like extreme weather or high cognitive load.[1][2] The proposed mechanism for this is the replenishment of depleted brain catecholamine levels.[1][2]

Effects on Mood and Behavior

The impact of L-Tyrosine on mood and general behavior is less clear-cut than its effects on cognition under stress. While it is a precursor to neurotransmitters that regulate mood, studies on its direct effects on mood in healthy individuals have not yielded consistent results. However, some research suggests it may have beneficial effects on the mood states of certain patient populations.

In animal studies, L-Tyrosine has been shown to prevent stress-induced behavioral deficits. For instance, rats pre-treated with L-Tyrosine did not exhibit the typical shock-induced depletion of norepinephrine or the associated deficits in locomotion and exploratory behavior.

Quantitative Data from Behavioral Studies

The following table summarizes quantitative data from a representative study on the effects of L-Tyrosine on behavior in an animal model of stress.

Behavioral Measure Control Group (Saline + Shock) L-Tyrosine Group (200 mg/kg + Shock) Key Finding
Locomotion (Squares Crossed) DecreasedNo significant change from non-shocked controlsL-Tyrosine prevented the stress-induced decrease in locomotor activity.
Rearing (Standing on Hind Legs) DecreasedNo significant change from non-shocked controlsL-Tyrosine mitigated the reduction in exploratory behavior caused by stress.
Hole-Poking (Exploratory Behavior) DecreasedNo significant change from non-shocked controlsL-Tyrosine supplementation helped maintain normal levels of exploratory behavior under stress.

Data adapted from a study on the effects of L-Tyrosine on stress-induced behavioral deficits in rats.

Experimental Protocols

Animal Study: L-Tyrosine and Acute Stress

A commonly cited experimental design to assess the behavioral effects of L-Tyrosine in animal models involves the following steps:

  • Subjects: Male Sprague-Dawley rats are typically used.

  • Drug Administration: L-Tyrosine (e.g., 200 mg/kg) or a saline placebo is administered via intraperitoneal injection.

  • Stress Induction: A common stressor is inescapable tail shock delivered over a specific duration.

  • Behavioral Testing: Following the stress protocol, animals are placed in an open-field apparatus to measure behaviors such as locomotion (number of squares crossed), rearing, and hole-poking.

  • Neurochemical Analysis: Brain tissue is analyzed to measure levels of norepinephrine and its metabolites in specific regions like the hippocampus and locus coeruleus.

experimental_workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Housing Animal Acclimation Administration Drug Administration (i.p. injection) Animal_Housing->Administration Drug_Preparation L-Tyrosine/Saline Preparation Drug_Preparation->Administration Stressor Acute Stress Induction (e.g., Tail Shock) Administration->Stressor Behavioral_Test Open-Field Test Stressor->Behavioral_Test Behavioral_Analysis Quantification of Behavior (Locomotion, Rearing) Behavioral_Test->Behavioral_Analysis Neurochemical_Analysis Brain Tissue Analysis (Norepinephrine Levels) Behavioral_Test->Neurochemical_Analysis

L-Tyrosine Signaling Pathway

L-Tyrosine exerts its effects by serving as a precursor in the synthesis of catecholamine neurotransmitters. The following diagram illustrates this key signaling pathway.

signaling_pathway cluster_precursor Precursor cluster_synthesis Synthesis Pathway cluster_enzyme L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Tyrosine_Hydroxylase Tyrosine Hydroxylase DOPA_Decarboxylase DOPA Decarboxylase Dopamine_beta_Hydroxylase Dopamine β-Hydroxylase

This compound (Tyrosinamide hydrochloride): The Undocumented Alternative

A comprehensive search of prominent scientific databases reveals a lack of published behavioral studies on this compound. While this compound is a derivative of L-Tyrosine, its specific effects on behavior, cognition, and stress have not been documented in the peer-reviewed literature.

This absence of data makes a direct comparison with L-Tyrosine impossible at this time. The potential behavioral pharmacology of this compound remains an open area for future research.

Conclusion and Future Directions

Based on the available evidence, L-Tyrosine has demonstrated efficacy in mitigating the behavioral and cognitive deficits induced by acute stress. Its mechanism of action via the catecholamine synthesis pathway is well-established.

In contrast, this compound represents an unexplored chemical entity in the context of behavioral neuroscience. There are no available data to support its use or to understand its potential effects on behavior.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • L-Tyrosine: A viable compound for further investigation, particularly in the context of stress-related cognitive dysfunction.

  • This compound: Represents a significant knowledge gap. Future research should aim to characterize its basic pharmacological and behavioral profile to determine if it offers any advantages or different effects compared to L-Tyrosine.

A direct head-to-head preclinical or clinical study would be necessary to elucidate the comparative behavioral effects of these two compounds.

References

Safety Operating Guide

Safe Disposal of H-Tyr-NH2 HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride) must adhere to stringent safety and disposal protocols to ensure personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to be familiar with the necessary safety measures. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.

Personal Protective Equipment (PPE): A complete set of PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Use an approved/certified respirator if dust or aerosols are generated.[1]

Spill Management

In the event of a spill, immediate and safe cleanup is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate vicinity and ensure the area is well-ventilated.[2]

  • Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[2]

  • Cleanup : While wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.[2] Use appropriate tools to place the spilled material into a convenient waste disposal container.[1]

  • Decontamination : Clean the spill area with a suitable solvent or detergent, followed by a thorough rinsing with water.[2]

  • Waste Disposal : Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.[2]

This compound Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this chemical down the drain or in regular solid waste streams.[2]

Step 1: Waste Segregation and Collection

  • Waste Identification : Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (L-Tyrosinamide hydrochloride)".

  • Waste Collection :

    • Solid Waste : Collect pure this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, wipes), in a designated, leak-proof, and clearly labeled solid waste container.

    • Liquid Waste : Aqueous solutions of this compound should be collected in a separate, leak-proof, and clearly labeled liquid waste container. Given its acidic nature as a hydrochloride salt, it should not be mixed with incompatible waste streams such as bases or strong oxidizing agents.

Step 2: Container Management

  • Use only approved, chemically resistant containers for waste collection.[2]

  • Ensure containers are kept tightly sealed when not in use to prevent leaks or spills.[3][4]

  • Do not overfill waste containers; a recommended maximum is 90% of the container's capacity.[4]

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.[2][3] This area should be away from incompatible materials.

  • Never store more than 10 gallons of hazardous waste in your lab at any one time.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[2]

  • Provide the EHS office with accurate information about the waste, including its composition and volume.

Disposal of Empty Containers

Proper disposal of empty this compound containers is also critical to ensure safety and compliance.

Container Cleaning and Disposal
1. Thoroughly empty all contents from the container. If solids or sludge remain, the container must be disposed of as hazardous waste.[3]
2. The first rinse of the container must be collected and disposed of as hazardous waste.[3]
3. For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] While the specific LD50 for this compound is not provided, treating it with this higher level of caution is a good laboratory practice.
4. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Container Management cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Generate this compound Waste (Solid or Liquid) collect_solid Collect Solid Waste in Labeled Container start->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid Liquid Waste seal_container Securely Seal Container (Do not overfill) collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Secondary Containment Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-Tyr-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of H-Tyr-NH2 HCl (L-Tyrosinamide hydrochloride), a derivative of the amino acid Tyrosine.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant. Inhalation of dust or ingestion may also be harmful. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 (US) or EN 166 (EU) compliantProtects eyes from dust particles and splashes.
Hand Protection Nitrile GlovesPowder-free, disposablePrevents skin contact with the chemical.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or P100 RespiratorNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and maintaining the integrity of the compound.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage, such as cracks, leaks, or broken seals.

  • If the package is damaged, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance.

  • If the package is intact, wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the outer packaging in a well-ventilated area.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[1]

  • Protect the compound from light by storing it in its original opaque container or in a dark location.

  • Segregate this compound from incompatible materials, such as strong oxidizing agents.

Handling and Weighing
  • All handling of the powdered form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Before handling, ensure that all necessary PPE is correctly worn.

  • Use a dedicated, clean spatula for transferring the powder.

  • To prevent the generation of dust, handle the powder gently and avoid rapid movements.

  • If preparing a solution, add the powder slowly to the solvent.

Experimental Workflow: Preparation of a Stock Solution

cluster_prep Preparation cluster_storage Storage prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_area Work in a Ventilated Enclosure (Fume Hood) prep_ppe->prep_area prep_weigh Weigh this compound Powder prep_area->prep_weigh prep_dissolve Slowly Add Powder to Solvent prep_weigh->prep_dissolve prep_mix Mix Until Fully Dissolved prep_dissolve->prep_mix store_label Label Solution Clearly prep_mix->store_label store_container Store in a Tightly Sealed Container store_label->store_container store_conditions Store at Recommended Temperature (e.g., -20°C or -80°C for long-term) store_container->store_conditions

Caption: Workflow for the safe preparation and storage of a this compound stock solution.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification
  • This compound is not typically classified as a hazardous waste according to EPA regulations. However, it is essential to consult your local and institutional regulations for final determination.

  • Contaminated materials, such as gloves, weighing paper, and empty containers, should be considered for disposal as chemical waste.

Solid Waste Disposal
  • Collect excess solid this compound and any contaminated disposable materials in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • The container should be made of a material compatible with the chemical.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company.

Liquid Waste Disposal
  • Aqueous solutions of this compound may be suitable for drain disposal if permitted by local regulations and after neutralization.

  • Always check the pH of the solution before considering drain disposal. Neutralize acidic or basic solutions to a pH between 6 and 8.

  • If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container for chemical waste disposal.

Disposal Decision Workflow

start Waste Generated is_solid Solid Waste? start->is_solid solid_disposal Collect in Labeled, Sealed Container for Chemical Waste is_solid->solid_disposal Yes is_liquid Liquid Waste? is_solid->is_liquid No end end solid_disposal->end check_ph Check pH is_liquid->check_ph Yes is_liquid->end No is_neutral pH 6-8? check_ph->is_neutral drain_disposal Drain Disposal (If Permitted) is_neutral->drain_disposal Yes neutralize Neutralize Solution is_neutral->neutralize No drain_disposal->end End liquid_disposal Collect in Labeled, Sealed Container for Chemical Waste liquid_disposal->end neutralize->check_ph

Caption: Decision-making workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.

Spill Response
  • Minor Spill (Small Amount of Powder):

    • Evacuate the immediate area and alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the used paper towels and any contaminated materials in a sealed bag and dispose of it as chemical waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and close the doors.

    • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their experimental work. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。